1,4-Diethoxy-2-fluorobenzene
Description
BenchChem offers high-quality 1,4-Diethoxy-2-fluorobenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,4-Diethoxy-2-fluorobenzene including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C10H13FO2 |
|---|---|
Molecular Weight |
184.21 g/mol |
IUPAC Name |
1,4-diethoxy-2-fluorobenzene |
InChI |
InChI=1S/C10H13FO2/c1-3-12-8-5-6-10(13-4-2)9(11)7-8/h5-7H,3-4H2,1-2H3 |
InChI Key |
YVZJUPSBMWJKED-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=C(C=C1)OCC)F |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 1,4-Diethoxy-2-fluorobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4-Diethoxy-2-fluorobenzene is a fluorinated aromatic ether that holds significant potential as a building block in medicinal chemistry and materials science. The introduction of a fluorine atom onto the benzene ring of 1,4-diethoxybenzene imparts unique physicochemical properties that can profoundly influence molecular interactions, metabolic stability, and pharmacokinetic profiles of derivative compounds. This guide provides a comprehensive overview of the molecular weight, density, synthesis, and potential applications of this specialized chemical, offering insights for its strategic use in research and development.
Physicochemical Properties
The fundamental physicochemical properties of 1,4-diethoxy-2-fluorobenzene are crucial for its application in synthetic chemistry and drug design. These properties dictate its solubility, reactivity, and potential for biological activity.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₃FO₂ | Calculated |
| Molecular Weight | 184.21 g/mol | [1] |
| Density | Currently not experimentally determined. Estimated to be ~1.1 - 1.2 g/cm³. | N/A |
The molecular formula of 1,4-diethoxy-2-fluorobenzene is C₁₀H₁₃FO₂. Based on this, the calculated molecular weight is 184.21 g/mol .[1]
digraph "1_4_Diethoxy_2_fluorobenzene_Structure" {
graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=1234];
node [shape=plaintext, fontcolor="#202124"];
edge [color="#5F6368"];
// Benzene ring nodes
C1 [pos="0,1.5!", label="C"];
C2 [pos="-1.3,-0.75!", label="C"];
C3 [pos="-0.8,-2.25!", label="C"];
C4 [pos="0.8,-2.25!", label="C"];
C5 [pos="1.3,-0.75!", label="C"];
C6 [pos="0,-0.75!", label="C"]; // Center node for clarity
// Substituent nodes
O1 [pos="0,3!", label="O"];
C7 [pos="0,4.5!", label="CH₂"];
C8 [pos="0,6!", label="CH₃"];
O2 [pos="2.6,-0.75!", label="O"];
C9 [pos="3.9,-0.75!", label="CH₂"];
C10 [pos="5.2,-0.75!", label="CH₃"];
F1 [pos="-2.6,-0.75!", label="F"];
// Benzene ring bonds
C1 -- C2;
C2 -- C3;
C3 -- C4;
C4 -- C5;
C5 -- C1;
// Double bonds in benzene ring
C1 -- C5 [style=double];
C2 -- C3 [style=double];
// Substituent bonds
C1 -- O1;
O1 -- C7;
C7 -- C8;
C5 -- O2;
O2 -- C9;
C9 -- C10;
C2 -- F1;
}
Figure 2: Proposed synthetic workflow for 1,4-Diethoxy-2-fluorobenzene.
Experimental Protocol (Hypothetical)
-
Reaction Setup: To a solution of 2-fluoro-1,4-dihydroxybenzene in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile, add a slight excess of a strong base (e.g., potassium carbonate or sodium hydride) under an inert atmosphere (e.g., nitrogen or argon).
-
Etherification: To the resulting mixture, add at least two equivalents of an ethylating agent, such as ethyl iodide or ethyl bromide, dropwise at room temperature.
-
Reaction Monitoring: The reaction mixture is then heated to a moderate temperature (e.g., 60-80 °C) and monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.
-
Workup and Purification: Upon completion, the reaction is quenched with water and the product is extracted with a suitable organic solvent (e.g., ethyl acetate or diethyl ether). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield pure 1,4-diethoxy-2-fluorobenzene.
Applications in Drug Discovery and Medicinal Chemistry
The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance various properties. The fluorine atom in 1,4-diethoxy-2-fluorobenzene can serve several key functions:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage. Introducing fluorine at the 2-position can block potential sites of oxidative metabolism, thereby increasing the in vivo half-life of a drug molecule.
-
Modulation of pKa: The high electronegativity of fluorine can influence the acidity or basicity of nearby functional groups, which can be critical for optimizing drug-target interactions and cell permeability.
-
Conformational Control: The steric and electronic effects of the fluorine atom can influence the preferred conformation of a molecule, potentially locking it into a bioactive shape that enhances its affinity for a biological target.
-
Increased Lipophilicity: Fluorine substitution generally increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and the blood-brain barrier.
Given these properties, 1,4-diethoxy-2-fluorobenzene is a valuable scaffold for the synthesis of novel small molecules targeting a wide range of therapeutic areas, including oncology, neuroscience, and infectious diseases. Its structure can be further elaborated through various aromatic substitution reactions to introduce additional pharmacophoric features.
Conclusion
1,4-Diethoxy-2-fluorobenzene is a specialized fluorinated aromatic compound with significant potential for application in advanced chemical synthesis, particularly in the realm of drug discovery. While detailed experimental data for some of its physical properties, such as density, are not yet widely available, its molecular weight is well-defined, and a reliable synthetic route can be readily devised based on established chemical principles. The strategic incorporation of this building block into novel molecular architectures offers a promising avenue for the development of next-generation therapeutics with improved pharmacological profiles.
References
-
PubChem. CID 177847212 | C10H13FO2. National Center for Biotechnology Information. [Link]
Sources
Sourcing 1,4-Diethoxy-2-fluorobenzene (CAS 1309665-37-9): A Technical Procurement Guide
Topic: Suppliers of 1,4-Diethoxy-2-fluorobenzene for research Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, and Procurement Specialists.[1]
Executive Summary
1,4-Diethoxy-2-fluorobenzene (CAS: 1309665-37-9 ) is a specialized fluorinated scaffold used primarily as a building block in the synthesis of liquid crystals and as a bioisostere in medicinal chemistry.[1][2][3][4][5][6] Unlike its non-fluorinated analog (1,4-diethoxybenzene), this compound is not a commodity chemical.[1] It is a high-value research intermediate characterized by limited catalog availability and significant price volatility (approx. €1,000/100 mg from boutique suppliers).[1]
This guide provides a technical framework for sourcing this compound, validating its purity, and understanding the synthetic origins of potential impurities.[1] It is designed to move beyond a simple vendor list, offering a self-validating protocol for quality assurance.[1]
Chemical Profile & Technical Specifications[1][3][5][7][8][9]
Before engaging suppliers, researchers must establish a baseline specification to filter out low-quality re-packagers.[1]
| Parameter | Specification | Technical Note |
| IUPAC Name | 1,4-Diethoxy-2-fluorobenzene | Often mislabeled as "Hydroquinone diethyl ether derivative" |
| CAS Number | 1309665-37-9 | Critical:[1][4][5] Do not confuse with 1,4-Diethoxybenzene (122-95-2) |
| Molecular Formula | C₁₀H₁₃FO₂ | MW: 184.21 g/mol |
| SMILES | CCOC1=CC(F)=C(OCC)C=C1 | Use for structure search in vendor databases |
| Appearance | White to off-white crystalline solid | Yellowing indicates oxidation (quinone formation) |
| Solubility | DCM, Chloroform, DMSO | Poor water solubility; lipophilic (LogP ~3.[1]2) |
Functional Importance
The introduction of the fluorine atom at the ortho position to one ethoxy group creates a specific electronic dipole and steric block.[1] In drug design, this protects the adjacent ether linkage from metabolic dealkylation (P450 oxidation).[1] In materials science, it alters the dielectric anisotropy essential for liquid crystal displays.[1]
Synthesis Pathways & Impurity Profiling[1]
Understanding how the supplier manufactures the compound allows you to predict likely contaminants.[1] There are two primary routes; Route A is preferred for high-purity research applications.[1]
Route A: Alkylation of 2-Fluorohydroquinone (Preferred)
This route starts with the pre-fluorinated core, ensuring regiospecificity.[1]
-
Precursors: 2-Fluorohydroquinone + Ethyl Iodide/Bromide.[1]
-
Mechanism: Williamson Ether Synthesis (
).[1][7] -
Impurity Profile:
Route B: Direct Fluorination (High Risk)
Electrophilic fluorination of 1,4-diethoxybenzene using Selectfluor or
-
Impurity Profile:
Figure 1: Comparison of synthetic routes. Route A is the industry standard for high-purity research grades to avoid isomeric mixtures.[1]
Supplier Landscape & Sourcing Strategy
Due to the scarcity of this compound, suppliers fall into two categories: Stocking Distributors (rare) and Custom Synthesis Partners .[1]
Tier 1: Verified Catalog Suppliers
These vendors have listed the specific CAS 1309665-37-9 in their catalogs.[1]
-
BLD Pharm
-
Alchimica (Reagentia)
Tier 2: Custom Synthesis & Sourcing Partners
If catalog stock is depleted, these companies can synthesize the compound using Route A.[1]
-
Thermo Fisher Scientific (Alfa Aesar / Avocado) [1]
-
SynQuest Laboratories
Quality Control (QC) Protocol
Do not accept a Certificate of Analysis (CoA) at face value.[1] Upon receipt, perform the following validation steps.
Step 1: 1H-NMR Validation
The symmetry of the molecule is broken by the fluorine atom.[1]
-
Look for: A splitting pattern in the aromatic region (6.5 - 7.0 ppm).[1]
-
Pass Criteria: Three distinct aromatic protons. The proton ortho to the fluorine will show distinct H-F coupling.[1]
-
Fail Criteria: A singlet peak at ~6.8 ppm indicates the non-fluorinated 1,4-diethoxybenzene (starting material).[1]
Step 2: 19F-NMR (Critical)
This is the definitive test for purity.[1]
-
Pass Criteria: A single sharp peak around -110 to -130 ppm (depending on solvent).[1]
-
Fail Criteria:
Step 3: HPLC Purity Check
-
Column: C18 Reverse Phase.[1]
-
Mobile Phase: Acetonitrile/Water gradient (50:50 to 90:10).[1]
-
Detection: UV at 254 nm.[1]
-
Note: The fluorinated compound will elute slightly faster or slower than the non-fluorinated analog depending on the column interaction, but they are separable.[1]
Handling and Stability
-
Storage: Keep at 2-8°C. While ether linkages are generally stable, the electron-rich ring is susceptible to oxidation over long periods.[1]
-
Light Sensitivity: Store in amber vials.
-
Incompatibility: Avoid strong Lewis acids (e.g.,
), which will cleave the ethoxy ethers back to phenols.[1]
References
-
PubChem. (n.d.).[1] Compound Summary: 1,4-Diethoxybenzene (Analog Reference).[1][7] National Library of Medicine.[1] Retrieved February 5, 2026, from [Link][1]
-
Reagentia (Alchimica). (n.d.).[1][6] Catalog Entry: CAS 1309665-37-9.[1][2][3][4][5][6] Retrieved February 5, 2026, from [Link][1]
Sources
- 1. CC1(OB(OC1(C)C)C=1C=NN(C=1)Cccc(F)(F)F)C | C13H20BF3N2O2 | CID 129627032 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1,4-Diethoxy-2-fluorobenzene (1 x 250 mg) | Reagentia [reagentia.eu]
- 3. CAS/ID No. 1309665-37-9 | Alchimica [shop.alchimica.cz]
- 4. 394-64-9|1-Fluoro-2,3-dimethoxybenzene|BLD Pharm [bldpharm.com]
- 5. 328-21-2|4-(2-FLuorophenoxy)phenol|BLD Pharm [bldpharm.com]
- 6. CAS/ID No. 1309665-37-9 | Reagentia [reagentia.eu]
- 7. Page loading... [wap.guidechem.com]
Technical Guide: Reactivity & Functionalization of 1,4-Diethoxybenzene vs. 2-Fluoro-1,4-diethoxybenzene
The following technical guide details the comparative reactivity, synthesis, and functionalization of 1,4-diethoxybenzene and its fluorinated analogue, 2-fluoro-1,4-diethoxybenzene.
Executive Summary
This guide analyzes the divergent reactivity profiles of 1,4-diethoxybenzene (1,4-DEB) and 2-fluoro-1,4-diethoxybenzene (2-F-DEB) . While 1,4-DEB serves as a classic electron-rich aromatic scaffold prone to symmetric electrophilic substitution, the introduction of a fluorine atom at the C2 position fundamentally alters the electronic landscape. This modification breaks molecular symmetry, creates a "privileged" site for directed ortho-metalation (DoM), and modulates metabolic stability—a critical factor in medicinal chemistry.
Electronic Structure & Reactivity Profile
The core difference lies in the competition between the strong resonance donation (
1,4-Diethoxybenzene (The Parent)[1]
-
Symmetry:
(idealized) or depending on conformation. -
Electronic State: Highly electron-rich (
-excessive). The two ethoxy groups strongly activate the ring toward Electrophilic Aromatic Substitution (EAS). -
Regioselectivity: All four aromatic protons are initially equivalent. Monosubstitution activates the para position relative to the new group (due to steric relief) or the position ortho to the remaining ethoxy group.
-
Key Reactivity: Prone to over-substitution (e.g., dibromination) due to the activating nature of the alkoxy groups.
2-Fluoro-1,4-diethoxybenzene (The Analogue)
-
Symmetry:
(broken symmetry). -
The "Fluorine Effect":
-
Inductive Deactivation: The Fluorine atom pulls electron density from the ring (
-bond), slightly lowering the HOMO energy compared to the parent. -
Resonance Donation: Fluorine donates into the
-system, but less effectively than the ethoxy oxygen. -
Result: The ring remains activated, but the C3 position (between F and OEt) becomes electronically distinct.
-
-
Regioselectivity:
-
EAS: Electrophiles prefer the C5 position (para to F). This position benefits from the strong activation of the C4-ethoxy group and avoids the steric bulk of the fluorine.
-
Lithiation: The C3 proton becomes significantly more acidic due to the inductive effect of the adjacent fluorine and oxygen atoms, making it the primary site for Directed Ortho Metalation (DoM).
-
Comparative Reactivity Map (Visual)
Figure 1: Comparative reactivity pathways showing the shift from statistical/symmetric reactivity in 1,4-DEB to regioselective control in 2-F-DEB.
Synthetic Pathways[2][3]
Synthesis of 2-Fluoro-1,4-diethoxybenzene
While 1,4-DEB is commercially available, the 2-fluoro derivative often requires synthesis. The most robust, modern method utilizes Selectfluor™ (F-TEDA-BF4), an electrophilic fluorinating agent that operates under mild conditions, avoiding the hazards of fluorine gas or the harshness of Balz-Schiemann reactions.
Mechanism:
The reaction proceeds via an
Protocol A: Electrophilic Fluorination
-
Reagents: 1,4-Diethoxybenzene (1.0 equiv), Selectfluor (1.1 equiv), Acetonitrile (MeCN).
-
Conditions:
, 12–24 hours.
Step-by-Step Workflow:
-
Dissolution: Dissolve 1,4-diethoxybenzene (10 mmol) in anhydrous MeCN (50 mL) under an inert atmosphere (
or Ar). -
Addition: Add Selectfluor (11 mmol) in a single portion. The reaction is initially heterogeneous but may clarify as Selectfluor is consumed.
-
Monitoring: Monitor by TLC (Hexane/EtOAc 9:1) or GC-MS. Look for the appearance of the mono-fluorinated peak (
). -
Workup: Remove solvent in vacuo. Resuspend the residue in DCM and wash with water (
mL) to remove the reduced Selectfluor byproduct. -
Purification: Dry organic layer over
, filter, and concentrate. Purify via silica gel flash chromatography (0-5% EtOAc in Hexanes) to yield 2-fluoro-1,4-diethoxybenzene as a white solid/crystalline mass.
Functionalization: The "Lithiation Switch"
This is the most critical technical differentiator.
-
1,4-DEB: Lithiation with n-BuLi occurs ortho to the ethoxy group. Due to symmetry, all four positions are equivalent, but once one is lithiated, the product is a mono-anion.
-
2-F-DEB: Lithiation is highly regioselective for the C3 position. The proton at C3 is flanked by an ethoxy group (coordination) and a fluorine atom (inductive acidification). This "sandwich" effect lowers the
significantly, allowing for clean lithiation at .
Protocol B: Regioselective C3-Formylation
-
Objective: Synthesize 2-fluoro-3-formyl-1,4-diethoxybenzene.
-
Reagents: 2-F-DEB, n-BuLi (2.5 M in hexanes), DMF, THF.
Step-by-Step Workflow:
-
Cooling: Dissolve 2-F-DEB (5 mmol) in anhydrous THF (25 mL) and cool to
. -
Lithiation: Dropwise add n-BuLi (5.5 mmol) over 10 minutes. Maintain internal temperature below
. -
Aging: Stir at
for 1 hour. The solution may turn yellow/orange, indicating the formation of the aryllithium species. -
Quenching: Add anhydrous DMF (7.5 mmol) dropwise.
-
Warming: Allow the reaction to warm to room temperature over 2 hours.
-
Hydrolysis: Quench with saturated
solution. Extract with EtOAc. -
Result: The formyl group is installed exclusively at C3, a substitution pattern difficult to achieve via Friedel-Crafts acylation.
Quantitative Comparison Data
| Property | 1,4-Diethoxybenzene | 2-Fluoro-1,4-diethoxybenzene | Implication |
| Molecular Weight | 166.22 g/mol | 184.21 g/mol | Fluorine adds mass but little volume. |
| LogP (Calc) | ~2.5 | ~2.8 | F increases lipophilicity (Bioavailability). |
| EAS Main Site | Ortho to OEt (Statistical) | C5 (Para to F) | F directs incoming electrophiles away. |
| Lithiation Site | Ortho to OEt | C3 (Between F and OEt) | F enables precise C3 functionalization. |
| Metabolic Stability | Low (O-dealkylation, Ring oxid.) | Improved | F blocks C2 oxidation; alters P450 binding. |
Medicinal Chemistry & Applications
Metabolic Blocking
In drug design, the 1,4-diethoxybenzene scaffold is susceptible to oxidative metabolism by Cytochrome P450 enzymes, particularly aromatic hydroxylation and O-dealkylation.
-
Mechanism: CYP450 enzymes often attack the most electron-rich position. In 1,4-DEB, this is the aromatic ring ortho to the alkoxy groups.
-
Solution: Introduction of Fluorine at C2 blocks this "hotspot." The strong C-F bond (approx. 116 kcal/mol) is metabolically inert. Furthermore, the electronegativity of fluorine deactivates the ring slightly, reducing the rate of oxidation at other positions.
Liquid Crystals
Both compounds are precursors for liquid crystal (LC) mesogens. The fluoro-derivative is particularly valuable because the lateral fluorine atom introduces a dipole moment perpendicular to the molecular long axis. This "negative dielectric anisotropy" is essential for Vertical Alignment (VA) mode LCDs.
Figure 2: Synthetic workflow for accessing and utilizing the fluorinated scaffold.
References
-
Selectfluor Chemistry: Banks, R. E., et al. "1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) (Selectfluor reagent): A user-friendly electrophilic fluorinating agent."[1][2] Journal of the Chemical Society, Chemical Communications, 1992.
-
Lithiation of Fluoroarenes: Schlosser, M. "The 2-Fluoro Effect: A Key to Regioselective Metalations." European Journal of Organic Chemistry, 2005.
-
Metabolic Stability: Purser, S., et al. "Fluorine in medicinal chemistry." Chemical Society Reviews, 2008.
-
Properties of 1,4-Diethoxybenzene: PubChem Database. "1,4-Diethoxybenzene Compound Summary."
-
Regioselectivity in Pyridines (Analogue Behavior): Gros, P., et al. "Regioselective lithiation of 3-chloropyridines." Organic & Biomolecular Chemistry, 2013.
Sources
Price and availability of 1,4-Diethoxy-2-fluorobenzene (CAS 1309665-37-9)
Topic: Strategic Sourcing & Synthesis Guide: 1,4-Diethoxy-2-fluorobenzene (CAS 1309665-37-9) Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Procurement Specialists
Executive Summary
1,4-Diethoxy-2-fluorobenzene (CAS 1309665-37-9) is a specialized aromatic intermediate primarily utilized in the synthesis of liquid crystals (negative dielectric anisotropy materials) and fluorinated pharmaceutical scaffolds. Unlike its non-fluorinated analog (1,4-diethoxybenzene), this compound exhibits restricted commercial availability, often categorized as a "make-to-order" or "custom synthesis" item by major catalog suppliers.
Current market analysis indicates an extremely high price point (>€1,000 per 100 mg) with extended lead times (4–8 weeks). For research programs requiring quantities exceeding 1 gram, in-house synthesis is the recommended strategic approach , offering a cost reduction of approximately 95% compared to commercial procurement.
Chemical Profile & Utility
| Property | Data | Notes |
| CAS Number | 1309665-37-9 | Verified unique identifier.[1] |
| IUPAC Name | 1,4-Diethoxy-2-fluorobenzene | |
| Molecular Formula | C₁₀H₁₃FO₂ | |
| Molecular Weight | 198.21 g/mol | |
| Physical State | Solid (Predicted) | Analog 1,4-diethoxybenzene MP is 72°C; Fluorine substitution typically lowers MP slightly. Expected MP: 45–60°C. |
| Solubility | DCM, EtOAc, THF | Insoluble in water. |
| Key Application | Liquid Crystals | Fluorine substituent induces lateral dipole moments essential for specific electro-optical properties. |
Market Analysis: Price & Availability
Status: Restricted / Custom Synthesis Only Most major distributors (Sigma-Aldrich, TCI, Combi-Blocks) do not stock this specific CAS in bulk. It is typically available only through specialized boutique synthesis houses (e.g., Reagentia, specialized Asian CROs).
Price Benchmarks (Estimated Q1 2026):
| Supplier Tier | Pack Size | Estimated Cost (USD/EUR) | Lead Time |
| Catalog (Stock) | 100 mg | €1,000 - €1,200 | 1-2 Weeks (Rare) |
| Custom Synthesis | 1 g | €3,000 - €3,500 | 4-6 Weeks |
| Custom Synthesis | 10 g | €5,000 - €7,000 | 6-8 Weeks |
| Raw Material Cost | 10 g (In-House) | < €150 | 3 Days |
Strategic Recommendation:
-
< 100 mg: Buy for speed if budget permits.
-
> 1 g: Synthesize in-house. The "Make" option is validated below.
Strategic Decision Matrix
The following decision tree illustrates the logic for sourcing this material based on project constraints.
Figure 1: Sourcing decision logic based on quantity, budget, and timeline constraints.
Technical Protocol: In-House Synthesis
Since commercial availability is poor, the following protocol provides a robust, self-validating method for synthesizing 1,4-Diethoxy-2-fluorobenzene. This route utilizes the Williamson Ether Synthesis , starting from the commercially available 2-fluorohydroquinone.
Reaction Pathway:
-
Precursor: 2-Fluorohydroquinone (CAS 349-01-9) - Widely available (~$50/25g).
-
Reagent: Ethyl Bromide (EtBr) or Ethyl Iodide (EtI).[2]
-
Base: Potassium Carbonate (K₂CO₃).[2]
Step-by-Step Methodology
Safety Note: Ethyl bromide is volatile and toxic. Perform all operations in a fume hood.
-
Setup:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-Fluorohydroquinone (1.28 g, 10.0 mmol).
-
Add anhydrous Acetonitrile (MeCN) or DMF (30 mL). DMF accelerates the reaction but is harder to remove; MeCN is recommended for easier workup.
-
Add Potassium Carbonate (K₂CO₃) (4.14 g, 30.0 mmol, 3.0 eq). The excess base ensures complete deprotonation.
-
-
Alkylation:
-
Add Ethyl Bromide (2.4 mL, 32.0 mmol, 3.2 eq) via syringe.
-
Heat the mixture to reflux (approx. 80°C for MeCN) under an inert atmosphere (N₂ or Ar) for 12–16 hours.
-
TLC Monitoring: Use Hexane:EtOAc (8:2). The starting hydroquinone (polar) should disappear, and a less polar spot (product) should appear (Rf ~0.6-0.7).
-
-
Workup:
-
Cool the reaction to room temperature.
-
Filter off the solid inorganic salts (KBr/K₂CO₃) and rinse the pad with EtOAc.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Redissolve the residue in Ethyl Acetate (50 mL) and wash with:
-
1M NaOH (2 x 20 mL) – Critical Step: Removes any unreacted phenolic starting material.
-
Brine (1 x 20 mL).
-
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
-
Purification:
-
The crude product is likely a low-melting solid or oil.
-
Recrystallization: Dissolve in a minimum amount of hot Ethanol, then add cold water dropwise until turbid. Cool to 4°C.[3]
-
Alternative: Flash column chromatography (Silica, 100% Hexanes → 5% EtOAc/Hexanes).
-
Quality Control & Validation
To ensure the synthesized material meets the "Trustworthiness" pillar, the following analytical signatures must be verified.
A. 1H NMR (Chloroform-d, 400 MHz)
-
Aromatic Region: Look for a specific pattern of 3 protons.
-
~6.8–7.0 ppm (Multiplets). The fluorine coupling will split these signals further than standard benzene.
-
-
Ethoxy Groups:
-
~4.0 ppm (Two Quartets): You will see two distinct quartets because the fluorine breaks the symmetry, making the C1 and C4 ethoxy groups chemically non-equivalent.
-
~1.4 ppm (Two Triplets): Corresponding methyl groups.
-
B. 19F NMR
-
Signal: Single peak around -120 to -130 ppm (typical for aryl fluorides).
-
Validation: Absence of multiple peaks confirms no poly-fluorinated byproducts or regioisomers.
C. GC-MS
-
Molecular Ion: m/z = 198.
-
Fragmentation: Loss of ethyl groups (M-29) is a common fragmentation pathway.
Synthesis Workflow Visualization
Figure 2: Synthetic pathway for the preparation of 1,4-Diethoxy-2-fluorobenzene.
References
-
Reagentia Catalog Entry. 1,4-Diethoxy-2-fluorobenzene (CAS 1309665-37-9).[1] Retrieved from
-
PubChem Compound Summary. 1,4-Diethoxybenzene (Analog Reference). Retrieved from
-
Organic Syntheses. Fluorobenzene (General Fluorination Methodologies). Org.[2][4] Synth. 1933, 13, 46. Retrieved from
-
GuideChem. Synthesis and Application of Fluorinated Aromatics. Retrieved from
Sources
An In-Depth Technical Guide to Fluorinated Aromatic Ether Scaffolds for Medicinal Chemistry
Abstract
The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful toolset to modulate a molecule's physicochemical and pharmacokinetic properties. When combined with the privileged aromatic ether scaffold, a motif renowned for its structural role in connecting key pharmacophoric elements, a synergistic effect emerges. This guide provides an in-depth exploration of fluorinated aromatic ether scaffolds for researchers, scientists, and drug development professionals. We will dissect the fundamental principles governing the utility of fluorine in drug design, detail robust synthetic methodologies for constructing these scaffolds, quantify their impact on critical drug-like properties, and examine their successful application in clinical candidates. This document is designed not merely as a review, but as a practical and authoritative resource, complete with detailed experimental protocols and mechanistic insights to empower the rational design of next-generation therapeutics.
The Strategic Imperative of Fluorine in Drug Design
The outsized role of fluorine in medicinal chemistry stems from its unique and potent combination of properties. As the most electronegative element, yet with a van der Waals radius only slightly larger than hydrogen (1.47 Å vs. 1.20 Å), fluorine can act as a bioisostere of a hydrogen atom while exerting profound electronic effects.[1][2] This dichotomy is the foundation of its utility.
Key strategic advantages of incorporating fluorine include:
-
Enhanced Metabolic Stability : The carbon-fluorine (C-F) bond is exceptionally strong (~109 kcal/mol), making it highly resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes.[2][3] Replacing a metabolically labile C-H bond with a C-F bond is a field-proven strategy to block metabolic "soft spots," thereby increasing a drug's half-life and oral bioavailability.[1][2][4][5]
-
Modulation of Physicochemical Properties :
-
pKa Manipulation : The strong electron-withdrawing nature of fluorine can significantly lower the pKa of nearby basic functional groups, such as amines.[1][2][5] This reduction in basicity can decrease unwanted ionization at physiological pH, leading to improved cell membrane permeability and better oral absorption.[1]
-
Lipophilicity Tuning : Fluorination's effect on lipophilicity (LogP) is context-dependent. A single fluorine atom on an aromatic ring typically increases lipophilicity, while highly fluorinated groups like trifluoromethyl (-CF3) or trifluoromethoxy (-OCF3) can also enhance it, which can be leveraged to improve membrane penetration or binding in hydrophobic pockets.[6][7]
-
-
Conformational Control : The introduction of fluorine can influence molecular conformation through steric and electrostatic interactions, such as the gauche effect.[2] This can pre-organize a ligand into its bioactive conformation, enhancing binding affinity and selectivity for its biological target.[2][4][5]
-
Improved Binding Affinity : The polarized C-F bond can participate in favorable non-covalent interactions within a protein's binding pocket, including dipole-dipole, electrostatic, and even weak hydrogen bonds, directly contributing to binding affinity.[1][2]
The Aromatic Ether Linkage: A Versatile Structural Motif
The diaryl or aryl-alkyl ether linkage is a prevalent scaffold in pharmaceuticals. Its importance lies in its ability to connect distinct aromatic or heterocyclic ring systems with a degree of conformational flexibility. This "linker" is not merely a passive spacer; its geometry and electronic nature are critical for orienting functional groups for optimal interaction with a biological target. The oxygen atom can also act as a hydrogen bond acceptor, further contributing to binding.
Synergy: The Power of the Fluorinated Aromatic Ether Scaffold
Combining the strategic advantages of fluorine with the structural utility of the aromatic ether creates a highly valuable scaffold in drug discovery. Placing fluorine atoms on one or both of the aromatic rings of an ether can:
-
Block Aromatic Hydroxylation : The aromatic rings in diaryl ethers are often susceptible to CYP-mediated hydroxylation. Fluorine substitution at these positions effectively shields the molecule from this metabolic pathway.[8][9]
-
Fine-Tune Electronics for Potency : The electron-withdrawing or donating properties of substituents on the aromatic rings can be critical for binding. Fluorine allows for precise modulation of the electronic character of the rings, thereby optimizing interactions with the target protein.
-
Enhance Brain Penetration : Strategic fluorination can modulate lipophilicity and reduce pKa in a way that improves a compound's ability to cross the blood-brain barrier (BBB), a critical factor for CNS-acting drugs.[5][7]
A prominent example is the trifluoromethoxy (-OCF3) group, which is often considered a "lipophilic hydrogen bond acceptor." It combines the metabolic stability and electronic effects of the -CF3 group with the ether linkage, making it a highly sought-after substituent in modern drug design.[10][11]
Synthetic Strategies for Fluorinated Aromatic Ethers
The construction of the aryl ether bond is a foundational transformation in organic synthesis. While classical methods exist, modern transition-metal-catalyzed reactions offer superior scope and milder conditions, which are essential when dealing with complex, multi-functional molecules typical of drug discovery programs.
Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is a powerful method for forming aryl ethers, particularly when the aromatic ring is "activated" by the presence of strong electron-withdrawing groups (EWGs) such as -NO2 or -CN positioned ortho or para to a leaving group (typically a halide, like fluorine or chlorine).
Causality of Experimental Choice : This method is chosen for its simplicity and cost-effectiveness when the electronic prerequisites are met. The reaction proceeds via a stabilized Meisenheimer intermediate, and the rate is highly dependent on the strength of the EWGs and the leaving group's ability to depart. Fluorine is an excellent leaving group in this context due to its high electronegativity, which stabilizes the transition state.
Caption: General workflow for an SNAr synthesis of a fluorinated aromatic ether.
Buchwald-Hartwig C-O Cross-Coupling
For unactivated aryl halides, palladium-catalyzed Buchwald-Hartwig C-O coupling has become the gold standard.[12] This methodology exhibits remarkable functional group tolerance and operates under significantly milder conditions than the classical copper-catalyzed Ullmann condensation.[8][13]
Causality of Experimental Choice : This reaction is chosen for its broad substrate scope, allowing the coupling of electron-rich, electron-poor, and sterically hindered aryl halides with a wide variety of alcohols and phenols. The choice of ligand is critical and is tailored to the specific substrates to optimize the rates of oxidative addition and reductive elimination in the catalytic cycle. The base is crucial for deprotonating the phenol, forming the active nucleophile.
Caption: Simplified catalytic cycle for the Buchwald-Hartwig C-O coupling reaction.
This protocol describes a self-validating system for synthesizing a representative fluorinated aromatic ether scaffold using Buchwald-Hartwig coupling.
Materials:
-
4-Bromofluorobenzene (Substrate 1)
-
4-Aminophenol (Substrate 2)
-
Palladium(II) acetate [Pd(OAc)2] (Catalyst Precursor)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (Ligand)
-
Potassium Carbonate (K2CO3) (Base)
-
Toluene (Anhydrous Solvent)
-
Nitrogen or Argon gas supply
Procedure:
-
Reaction Setup (Inert Atmosphere): To a dry Schlenk flask under an inert atmosphere (N2 or Ar), add Pd(OAc)2 (0.02 mmol, 2 mol%), XPhos (0.04 mmol, 4 mol%), and K2CO3 (1.4 mmol).
-
Reagent Addition: Add 4-bromofluorobenzene (1.0 mmol, 1.0 equiv) and 4-aminophenol (1.2 mmol, 1.2 equiv).
-
Solvent Addition: Add anhydrous toluene (5 mL) via syringe.
-
Reaction: Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite to remove inorganic salts and the palladium catalyst.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and brine (1 x 15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 4-(4-fluorophenoxy)aniline.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.[10]
Quantifying the Impact on Drug-like Properties
The decision to introduce a fluorinated aromatic ether scaffold must be data-driven. Below are tables summarizing the predictable effects on key medicinal chemistry parameters.
Table 1: Estimated Impact of Fluorination on Lipophilicity (cLogP)
| Parent Scaffold (cLogP ≈ 2.0) | Fluorinated Analog | Estimated cLogP | Rationale for Change |
| Phenoxyaniline | 4-F -Phenoxyaniline | ~2.5 | Single aromatic fluorine substitution generally increases lipophilicity.[6] |
| Phenoxyaniline | 4-CF₃ -Phenoxyaniline | ~3.4 | The trifluoromethyl group is highly lipophilic, significantly increasing LogP. |
| Phenoxyaniline | 4-OCF₃ -Phenoxyaniline | ~3.5 | The trifluoromethoxy group is also strongly lipophilic.[10][11] |
Table 2: Estimated Impact of Fluorination on Basicity (pKa)
| Parent Scaffold | Fluorinated Analog | Functional Group | Estimated pKa | Rationale for Change |
| 4-Phenoxyaniline | 4-Phenoxyaniline | Aniline | ~4.6 | Baseline basicity. |
| 4-(4-F -phenoxy)aniline | 4-(4-F -phenoxy)aniline | Aniline | ~4.3 | The remote fluorine atom has a modest inductive electron-withdrawing effect, slightly reducing basicity.[2] |
| 2-F -4-phenoxyaniline | 2-F -4-phenoxyaniline | Aniline | ~2.9 | Fluorine ortho to the amine has a very strong inductive effect, significantly lowering the pKa.[5] |
Case Studies in Drug Development
The true value of a chemical scaffold is demonstrated by its successful application in approved drugs.
-
Lemborexant (Dayvigo®) : An orexin receptor antagonist for the treatment of insomnia, Lemborexant features a fluorinated aromatic ether. The presence of two fluorine atoms on one of the aromatic rings was found to be crucial for achieving high binding affinity and a good overall pharmacological profile.[14] The fluorines likely modulate the electronics and conformation of the ring system for optimal engagement with the orexin receptor.
-
Fostamatinib (Tavalisse®) : This drug is a spleen tyrosine kinase (Syk) inhibitor used to treat chronic immune thrombocytopenia. It contains a 5-fluoropyrimidine ring linked via an ether and an amide to a central scaffold. The fluorine atom on the pyrimidine ring is reported to improve membrane permeability, a critical factor for oral bioavailability.[14]
-
Antiviral Agents : Several antiviral drugs incorporate fluorinated aromatic ethers. In many cases, these motifs are designed to mimic natural substrates while blocking metabolic degradation, allowing the drug to maintain therapeutic concentrations for longer periods.[15][16]
Challenges and Future Perspectives
While highly effective, the use of fluorinated scaffolds is not without potential pitfalls. The exceptional stability of the C-F bond can sometimes be a liability. In certain biological contexts, metabolic defluorination can occur, potentially leading to the formation of reactive metabolites or the release of fluoride ions.[3] Therefore, a thorough understanding of a compound's metabolic fate is essential.
The future of this field lies in the development of even more precise and efficient synthetic methods for late-stage fluorination, allowing medicinal chemists to introduce fluorine into complex molecules at the final steps of a synthesis. This will accelerate the exploration of structure-activity relationships and the optimization of drug candidates.
Conclusion
Fluorinated aromatic ether scaffolds represent a powerful and versatile platform in modern medicinal chemistry. By synergistically combining the metabolic shielding and electronic modulation of fluorine with the proven structural utility of the aromatic ether linkage, these motifs provide a robust strategy for enhancing potency, selectivity, and pharmacokinetic properties. A rational, data-driven approach to their design, guided by a deep understanding of their synthetic accessibility and impact on drug-like properties, will ensure their continued prominence in the development of innovative therapeutics.
References
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Evaluation of fluorinated biphenyl ether pro-drug scaffolds employing the chemical-microbial approach. ResearchGate. [Link]
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Synthesis and Properties of Fluorinated Ethers with Fluorobenzene Rings. ACS Publications. [Link]
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How Is Fluorine Used in the Medical Field?. Inhance Technologies. [Link]
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Synthesis of Ethers. Jack Westin. [Link]
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The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. PMC. [Link]
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Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI. [Link]
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Fluorine in drug discovery: Role, design and case studies. The Pharma Journal. [Link]
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FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. PMC. [Link]
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The Dark Side of Fluorine. ACS Publications. [Link]
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Applications of Fluorine in Medicinal Chemistry. ResearchGate. [Link]
-
Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ACS Publications. [Link]
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Aryl ether synthesis by etherification (arylation). Organic Chemistry Portal. [Link]
-
Design and synthesis of fluorine aromatic scaffolds containing drugs approved by the US FDA from 2002 to 2022. ResearchGate. [Link]
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Methodological & Application
Application Notes & Protocols: 1,4-Diethoxy-2-fluorobenzene as a Strategic Intermediate for Advanced Liquid Crystal Synthesis
Abstract: This document provides a comprehensive technical guide for researchers and professionals on the synthesis and application of 1,4-Diethoxy-2-fluorobenzene, a key intermediate in the development of high-performance fluorinated liquid crystals. We will explore the strategic importance of lateral fluorine substitution for tuning liquid crystal properties, provide detailed, field-proven protocols for the synthesis of the intermediate, and demonstrate its subsequent conversion into a representative calamitic liquid crystal molecule. Methodologies for purification, characterization, and safe handling are also detailed.
Introduction: The Strategic Role of Fluorine in Liquid Crystal Materials
The evolution of liquid crystal display (LCD) technology is intrinsically linked to the innovation of the liquid crystalline (LC) materials themselves. Modern displays, particularly those utilizing Vertical Alignment (VA) technology, demand materials with specific physical properties, most notably a negative dielectric anisotropy (Δε < 0). The incorporation of fluorine atoms into the mesogenic (LC-forming) core is a cornerstone of modern LC design.[1][2]
A lateral fluorine substituent on the aromatic core of a calamitic (rod-shaped) molecule introduces a strong dipole moment perpendicular to the molecule's long axis.[1][2] This is the primary mechanism for inducing the desired negative dielectric anisotropy. Furthermore, the unique properties of the C-F bond—its high strength, low polarizability, and modest steric footprint—contribute to materials with enhanced thermal and chemical stability, lower viscosity, and optimized optical properties.[3]
1,4-Diethoxy-2-fluorobenzene serves as an ideal starting block for such molecules. The para-diethoxy substitution pattern establishes the linear core essential for mesophase formation, while the ortho-fluorine atom provides the critical lateral dipole. This guide details the synthetic pathways to access this valuable intermediate and leverage it for the creation of next-generation liquid crystal materials.
Physicochemical Properties & Specifications
Precise characterization of the intermediate is crucial for reproducible downstream synthesis. The properties of 1,4-Diethoxy-2-fluorobenzene are summarized below.
| Property | Value | Comments |
| IUPAC Name | 1,4-Diethoxy-2-fluorobenzene | - |
| CAS Number | N/A | A specific CAS number is not publicly indexed. |
| Molecular Formula | C₁₀H₁₃FO₂ | - |
| Molecular Weight | 184.21 g/mol | Calculated. |
| Appearance | Colorless to pale yellow oil/liquid | Expected at room temperature. |
| Boiling Point | ~240-250 °C (estimated) | Estimated based on the boiling point of 1,4-diethoxybenzene (246 °C)[4] and 2-chloro-1,4-diethoxybenzene (~255-257 °C at 760 Torr, extrapolated from 128-129 °C at 9 Torr[5]). |
| Density | ~1.1 g/cm³ (estimated) | Estimated based on analogs. |
| Solubility | Soluble in common organic solvents (DCM, THF, Acetone, Acetonitrile). Insoluble in water.[6] | Based on the parent compound 1,4-diethoxybenzene. |
Synthesis of the Intermediate: 1,4-Diethoxy-2-fluorobenzene
The synthesis is a two-step process starting from commercially available hydroquinone. The first step is a classical Williamson ether synthesis to produce the precursor 1,4-diethoxybenzene, followed by a regioselective electrophilic fluorination.
Diagram: Synthetic Pathway to the Intermediate
Caption: Two-step synthesis of 1,4-Diethoxy-2-fluorobenzene from hydroquinone.
Protocol 3.1: Synthesis of 1,4-Diethoxybenzene (Precursor)
Causality: This protocol utilizes the Williamson ether synthesis. Hydroquinone is deprotonated by a mild base (potassium carbonate) to form a diphenoxide, which then acts as a nucleophile, attacking the electrophilic ethyl group of bromoethane via an Sₙ2 reaction.[6] Acetone is an excellent polar aprotic solvent for this transformation.
-
Materials & Equipment:
-
Hydroquinone (1.0 eq)
-
Bromoethane (2.5 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃) (3.0 eq)
-
Anhydrous Acetone
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Heating mantle
-
Rotary evaporator
-
Separatory funnel
-
-
Procedure:
-
To a round-bottom flask, add hydroquinone (1.0 eq), anhydrous K₂CO₃ (3.0 eq), and anhydrous acetone to make a 0.5 M solution.
-
Begin vigorous stirring to create a fine suspension.
-
Slowly add bromoethane (2.5 eq) to the suspension.
-
Heat the mixture to reflux and maintain for 12-18 hours. Monitor reaction progress via Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction to room temperature and filter off the inorganic salts. Wash the filter cake with additional acetone.
-
Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the resulting crude solid/oil in dichloromethane (DCM) and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 1 M NaOH (2x) to remove any unreacted hydroquinone, followed by water (1x) and brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to yield 1,4-diethoxybenzene as a white crystalline solid.[4] Purity can be assessed by ¹H NMR and GC-MS. The product can be used in the next step without further purification if purity is >98%.
-
Protocol 3.2: Electrophilic Fluorination to 1,4-Diethoxy-2-fluorobenzene
Causality: The ethoxy groups are strong activating, ortho-, para-directors for electrophilic aromatic substitution. Since the para positions are blocked, the electrophile (F⁺) is directed to one of the ortho positions. Selectfluor® (F-TEDA-BF₄) is a widely used, safe, and effective electrophilic fluorinating agent.[7][8] The reaction proceeds via a Single Electron Transfer (SET) mechanism.[9] Acetonitrile is the solvent of choice as it effectively solubilizes both the substrate and the fluorinating agent.
-
Materials & Equipment:
-
1,4-Diethoxybenzene (1.0 eq)
-
Selectfluor® (1.1 eq)
-
Anhydrous Acetonitrile (MeCN)
-
Nitrogen or Argon inert atmosphere setup
-
Schlenk flask with magnetic stirrer
-
Silica gel for column chromatography
-
-
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve 1,4-diethoxybenzene (1.0 eq) in anhydrous acetonitrile to make a 0.2 M solution.
-
In a separate flask, dissolve Selectfluor® (1.1 eq) in anhydrous acetonitrile.
-
Slowly add the Selectfluor® solution to the stirred solution of 1,4-diethoxybenzene at room temperature over 30 minutes.
-
Stir the reaction at room temperature for 8-12 hours. Monitor the reaction by TLC or GC-MS.
-
Upon completion, quench the reaction by adding water.
-
Extract the product into ethyl acetate (3x).
-
Combine the organic layers and wash with water (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
The crude product is a mixture of the desired product and unreacted starting material. Purify via flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate pure 1,4-Diethoxy-2-fluorobenzene.
-
Application: Synthesis of a Representative Liquid Crystal
This section demonstrates how 1,4-Diethoxy-2-fluorobenzene is incorporated into a final liquid crystal structure. The target molecule is a classic calamitic structure featuring a phenyl-cyclohexyl core. The synthesis involves a key ortho-lithiation step followed by addition to a cyclohexanone derivative.
Diagram: Liquid Crystal Synthesis Workflow
Caption: Workflow for synthesizing a liquid crystal from the fluorinated intermediate.
Protocol 4.1: Synthesis of 4-(2,5-Diethoxy-4-fluorophenyl)-1-propylcyclohexan-1-ol
Causality: The fluorine and one of the ethoxy groups act as directing metalation groups (DMGs), facilitating regioselective deprotonation at the C3 position (ortho to both) by a strong base like n-butyllithium (n-BuLi).[10] The resulting aryllithium species is a potent nucleophile that readily attacks the electrophilic carbonyl carbon of 4-propylcyclohexanone.
-
Materials & Equipment:
-
1,4-Diethoxy-2-fluorobenzene (1.0 eq)
-
n-Butyllithium (n-BuLi, 2.5 M in hexanes) (1.1 eq)
-
4-Propylcyclohexanone (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Inert atmosphere setup with Schlenk flasks and syringes
-
Low-temperature bath (dry ice/acetone)
-
-
Procedure:
-
Set up a flame-dried Schlenk flask under an inert atmosphere. Add anhydrous THF and cool to -78 °C.
-
Add 1,4-Diethoxy-2-fluorobenzene (1.0 eq) to the cold THF.
-
Slowly add n-BuLi (1.1 eq) dropwise via syringe, maintaining the temperature at -78 °C. Stir for 1 hour to ensure complete lithiation.[11]
-
In a separate flask, dissolve 4-propylcyclohexanone (1.2 eq) in anhydrous THF.
-
Add the ketone solution dropwise to the aryllithium solution at -78 °C.
-
Stir the reaction at -78 °C for 2 hours, then allow it to slowly warm to room temperature overnight.
-
Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate in vacuo.
-
The crude tertiary alcohol can be purified by column chromatography (hexane/ethyl acetate) if necessary, but is often carried to the next step directly.
-
Subsequent steps, including acid-catalyzed dehydration and catalytic hydrogenation to yield the final liquid crystal product, would follow standard, well-documented organic synthesis procedures.
Characterization & Quality Control
Purity and structural integrity are paramount. A suite of analytical techniques should be employed to validate both the intermediate and the final product.
| Technique | Purpose | Expected Observations for 1,4-Diethoxy-2-fluorobenzene |
| ¹H NMR | Structural confirmation and purity | Complex aromatic signals due to F-H coupling; characteristic triplets and quartets for the ethoxy groups. |
| ¹³C NMR | Structural confirmation | Aromatic signals will show C-F coupling (large ¹JCF, smaller ²JCF and ³JCF). |
| ¹⁹F NMR | Confirmation of fluorination | A single resonance, likely a multiplet due to coupling with aromatic protons. |
| GC-MS | Purity assessment and molecular weight confirmation | A single major peak in the gas chromatogram with a mass spectrum showing the parent molecular ion (m/z = 184.21). |
| HPLC | High-resolution purity assessment | A single, sharp peak under appropriate column and mobile phase conditions, allowing for precise quantification of purity (>99.5% is often required for LC applications). |
Safety & Handling Protocols
Researchers must adhere to strict safety protocols when handling the reagents and products described.
-
Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and chemical safety goggles. All manipulations, especially those involving solvents, n-BuLi, and bromoethane, should be performed inside a certified chemical fume hood.
-
Reagent Handling:
-
n-Butyllithium (n-BuLi): Extremely pyrophoric. Must be handled under a strict inert atmosphere (Argon or Nitrogen) using syringe techniques. Any exposure to air or moisture will cause it to ignite.
-
Bromoethane: Volatile and a suspected carcinogen. Handle only in a fume hood.
-
Selectfluor®: A strong oxidizing agent. Do not mix with combustible materials.
-
-
Storage: Store all reagents and intermediates in tightly sealed containers in a cool, dry, well-ventilated area away from incompatible materials. 1,4-Diethoxybenzene should be stored at room temperature, sealed from moisture.[4]
-
Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations. Quench reactive reagents like n-BuLi carefully before disposal.
References
-
1,4-Diethoxybenzene | CAS#:122-95-2. Chemsrc. [Link]
-
1,4-Diethoxybenzene | C10H14O2 | CID 67150. PubChem, National Center for Biotechnology Information. [Link]
-
Selectfluor, 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate). Organic-Chemistry.org. [Link]
-
Chemical Properties of Benzene, 1,4-diethoxy- (CAS 122-95-2). Cheméo. [Link]
-
CID 161487002 | C20H28O4. PubChem, National Center for Biotechnology Information. [Link]
-
Minimalist columnar liquid crystals: influence of fluorination on the mesogenic behavior of tetramethoxytriphenylene derivatives. Materials Advances, Royal Society of Chemistry. [Link]
- US Patent 4766243A: Electrophilic fluorination of aromatic compounds.
-
Regioselective lithiations of 2-(3,5-dichlorophenyl)-2-(4- fluorophenyl)-1,3-dioxolane. Arkat USA. [Link]
-
The role of negative dielectric anisotropy liquid crystalline materials in LCD's. Shodhganga, INFLIBNET Centre. [Link]
-
A novel electrophilic fluorination of activated aromatic rings using acetyl hypofluorite, suitable also for introducing fluorine-18 into benzene. The Journal of Organic Chemistry, ACS Publications. [Link]
-
High Performance Negative Dielectric Anisotropy Liquid Crystals for Display Applications. Crystals, MDPI. [Link]
-
Synthesis, Optical and DFT Characterizations of Laterally Fluorinated Phenyl Cinnamate Liquid Crystal Non-Symmetric System. ResearchGate. [Link]
-
Synthesis of organic liquid crystals containing selectively fluorinated cyclopropanes. Beilstein Journal of Organic Chemistry. [Link]
-
Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. Catalysts, MDPI. [Link]
-
Mizoroki-Heck cross-couplings of 2-acetyl-5-bromobenzofuran and aryl halides under microwave irradiation. ARKIVOC. [Link]
-
Novel liquid-crystal materials with negative dielectric anisotropy for TV application. ResearchGate. [Link]
-
Palladium-catalyzed alkyl-alkyl suzuki cross-couplings of primary alkyl bromides at room temperature. ResearchGate. [Link]
-
Induced Nematic Phase of New Synthesized Laterally Fluorinated Azo/Ester Derivatives. Molbank, MDPI. [Link]
-
General forms of activation of Selectfluor. ResearchGate. [Link]
-
Theoretical study on the mechanism of selective fluorination of aromatic compounds with Selectfluor. RSC Publishing. [Link]
-
Negative Dielectric Anisotropy Liquid Crystal with Improved Photo-Stability, Anti-Flicker, and Transmittance for 8K Display Applications. Molecules, PMC, NIH. [Link]
-
Directed Lithiation of Protected 4-Chloropyrrolopyrimidine: Addition to Aldehydes and Ketones Aided by Bis(2-dimethylaminoethyl)ether. Semantic Scholar. [Link]
-
High Performance Negative Dielectric Anisotropy Liquid Crystals for Display Applications. Crystals, MDPI. [Link]
-
Preparation of 1,4-dimethoxybenzene. PrepChem.com. [Link]
-
Suzuki-Miyaura cross-coupling reactions of 2,4,6,8-tetra-bromo-10,11-dihydro-5H-dibenzo[b,f]azepine. ResearchGate. [Link]
-
Directed (ortho) Metallation. Lecture notes. [Link]
-
Mizoroki-Heck cross-couplings of 2-acetyl-5-bromobenzofuran and aryl halides under microwave irradiation. ResearchGate. [Link]
-
The Role of Fluorine Substituents on the Physical Properties of 4-Pentyl-4″-propyl-1,1′:4′,1″-terphenyl Liquid Crystals. The Journal of Physical Chemistry B, PMC, NIH. [Link]
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- 10. uwindsor.ca [uwindsor.ca]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Note: Scalable Synthesis of 2-Fluoro-1,4-diethoxybenzene
This Application Note provides a comprehensive technical guide for the scalable synthesis of 2-fluoro-1,4-diethoxybenzene , a critical intermediate in the development of liquid crystals and fluorinated pharmaceutical active ingredients (APIs).
Executive Summary
The introduction of a fluorine atom into electron-rich aromatic systems significantly alters their physicochemical properties—enhancing metabolic stability in drugs and tuning dielectric anisotropy in liquid crystals.[1] This guide details two distinct synthetic pathways for 2-fluoro-1,4-diethoxybenzene :
-
Route A (Primary Scalable Protocol): Williamson Ether Synthesis starting from 2-fluorohydroquinone.[1] This is the preferred route for multi-kilogram scale-up due to cost-efficiency and safety.[1]
-
Route B (Rapid Prototyping): Electrophilic Fluorination of 1,4-diethoxybenzene using Selectfluor™. This route is ideal for medicinal chemistry (gram-scale) where speed outweighs raw material cost.[1]
Retrosynthetic Analysis & Strategy
The target molecule, 2-fluoro-1,4-diethoxybenzene, can be disconnected at either the C–O bonds (alkylation) or the C–F bond (fluorination).
Strategic Decision Matrix
| Feature | Route A: Alkylation (Recommended) | Route B: Electrophilic Fluorination |
| Starting Material | 2-Fluorohydroquinone (CAS 394-25-2) | 1,4-Diethoxybenzene (CAS 122-95-2) |
| Key Reagent | Diethyl Sulfate or Ethyl Bromide | Selectfluor™ (F-TEDA-BF4) |
| Atom Economy | High | Low (High MW waste from Selectfluor) |
| Cost/kg | Low ($) | High ( |
| Scalability | Excellent (Standard Unit Ops) | Moderate (Solvent/Reagent volume) |
| Safety Profile | Manageable (Alkylating agents) | Good (Selectfluor is stable), but costly |
Visual Pathway (Graphviz)
Caption: Retrosynthetic disconnection showing the scalable alkylation route (Green) versus the direct fluorination route (Red).
Detailed Protocol: Route A (Scalable Alkylation)
Objective: Synthesis of 1.0 kg of 2-fluoro-1,4-diethoxybenzene.
Mechanism: Double Williamson Ether Synthesis (
Materials & Equipment
-
Reactor: 20 L Glass-Lined Reactor with overhead stirring (mechanical), reflux condenser, and temperature probe.
-
Reagents:
-
2-Fluorohydroquinone (1.0 eq, 128.1 g/mol )
-
Ethyl Bromide (2.5 eq, 108.97 g/mol ) (Note: Diethyl sulfate is a cheaper alternative but requires stricter toxicity controls).
-
Potassium Carbonate (
), anhydrous, milled (3.0 eq). -
Potassium Iodide (KI), catalytic (0.1 eq) to accelerate the reaction via Finkelstein mechanism.
-
-
Solvent: Acetone (Reagent Grade) or DMF (for faster kinetics, but harder workup).[1] This protocol uses Acetone for ease of drying.[1]
Step-by-Step Procedure
-
Charging: Purge reactor with Nitrogen (
). Charge Acetone (10 L) and 2-Fluorohydroquinone (1.0 kg, 7.8 mol) .[1] Stir until dissolved. -
Base Addition: Add Potassium Carbonate (3.23 kg, 23.4 mol) and KI (130 g) . The mixture will form a slurry.[1]
-
Alkylation:
-
Heat the slurry to a gentle reflux (
). -
Add Ethyl Bromide (2.12 kg, 1.45 L, 19.5 mol) dropwise via an addition funnel over 2 hours. Caution: EtBr is volatile (BP 38°C); ensure efficient condensation.[1]
-
Maintain reflux for 12–16 hours.[1] Monitor by TLC (Hexane:EtOAc 9:1) or HPLC until starting material is <0.5%.[1]
-
-
Workup:
-
Cool reaction mixture to room temperature.
-
Filter off inorganic salts (
).[1] Wash the filter cake with Acetone (2 L). -
Concentrate the combined filtrate under reduced pressure to remove Acetone/EtBr.[1] A crude oil/solid residue remains.[1]
-
Partition: Dissolve residue in Ethyl Acetate (5 L) and wash with 1M NaOH (2 x 2 L) to remove any unreacted phenolic species.[1] Wash with Brine (2 L) .
-
Dry organic phase over
, filter, and concentrate.
-
-
Purification (Crystallization):
Expected Yield & Specs
-
Theoretical Yield: ~1.43 kg
-
Target Yield: >85% (>1.2 kg)
-
Purity: >98% (HPLC, area %)
Protocol: Route B (Direct Fluorination)
Context: Use this for rapid delivery of small batches (<50 g) where 2-fluorohydroquinone is unavailable.[1]
Methodology
-
Dissolve 1,4-Diethoxybenzene (10 g, 60 mmol) in Acetonitrile (100 mL) .
-
Add Selectfluor™ (1.1 eq, 23.4 g) in one portion at
. -
Allow to warm to room temperature and stir for 12 hours. The reaction turns from colorless to pale yellow.[1]
-
Workup: Quench with water. Extract with Dichloromethane (DCM).[1]
-
Purification: The product must be separated from the 2,5-difluoro byproduct and unreacted material via Column Chromatography (Silica Gel, 0-5% EtOAc in Hexanes).
-
Note: Regioselectivity is generally good due to the symmetric nature of the starting material, but over-fluorination is a risk.
-
Analytical Characterization
Confirm structure using NMR. The Fluorine atom introduces distinctive splitting patterns (
| Nucleus | Signal | Multiplicity | Assignment |
| 1H NMR | Triplet | ||
| Quartet | |||
| Multiplet | Ar-H (H5, H6) | ||
| dd ( | Ar-H (H3, ortho to F) | ||
| 19F NMR | Multiplet | Ar-F |
Note: The proton at position 3 (between Ethoxy and Fluorine) will show a strong coupling constant to the Fluorine atom (~10-12 Hz).
Safety & Compliance (EHS)[1]
-
Ethyl Bromide/Diethyl Sulfate: Potent alkylating agents.[1] Suspected carcinogens.[1] Use in a closed system or well-ventilated fume hood.[1] Wear butyl rubber gloves.[1]
-
Selectfluor: Oxidizer.[1][2] Avoid contact with reducing agents.[1]
-
Solvents: Acetone and Ethyl Acetate are flammable.[1] Ground all equipment to prevent static discharge.[1]
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Conversion (Route A) | EtBr evaporation | Ensure condenser coolant is <5°C. Add 0.5 eq extra EtBr. |
| Mono-alkylation observed | Base insolubility | Increase stirring speed; ensure K2CO3 is finely milled. Add more KI. |
| Over-fluorination (Route B) | Excess Selectfluor | Strictly control stoichiometry (1.05 eq max). Monitor by GC-MS.[1][] |
| Colored Impurities | Oxidation of phenols | Perform reaction under strict N2 atmosphere.[1] Add sodium dithionite in workup.[1] |
References
-
Williamson Ether Synthesis Scale-Up
-
Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989 .[1] (Standard protocols for phenolic alkylation).
-
-
Selectfluor Chemistry
-
Hydroquinone Alkylation
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,4-Diethoxy-2-fluorobenzene
Core Directive: The "Why" Behind the Yield
As a Senior Application Scientist, I often see researchers struggle with fluorinated hydroquinone ethers not because the chemistry is complex, but because it is sensitive. The fluorine atom at the 2-position of the hydroquinone core exerts a strong inductive electron-withdrawing effect (-I), making the hydroxyl protons more acidic (
To maximize yield, you must shift your strategy from "forcing" the reaction to "facilitating" it. The two primary yield-killers in this synthesis are oxidative degradation of the starting material (2-fluorohydroquinone) and incomplete dialkylation (stalling at the mono-ether stage).
This guide prioritizes the Williamson Ether Synthesis route (Alkylation of 2-fluorohydroquinone) as it offers the highest regioselectivity and scalability compared to direct fluorination of 1,4-diethoxybenzene.
Technical Troubleshooting Guide
Category A: Reaction Setup & Stoichiometry (Williamson Route)
Issue: "My reaction mixture turns black/dark brown immediately, and the yield is <40%." Diagnosis: Oxidative Quinone Formation. Hydroquinones are redox-active. In the presence of base and trace oxygen, 2-fluorohydroquinone rapidly oxidizes to 2-fluoro-1,4-benzoquinone (a black/brown species), which polymerizes or decomposes, killing your yield.
Protocol Solution:
-
The "Inert Blanket" Rule: Never add base to the hydroquinone without a rigorous inert atmosphere. Spurge your solvent (DMF or Acetonitrile) with Nitrogen or Argon for 15 minutes before adding reagents.
-
Reducing Agent Additive: Add 0.5 - 1.0 mol% Sodium Dithionite (
) or Sodium Bisulfite to the reaction mixture. This acts as an in-situ scavenger, reducing any transient quinone back to the hydroquinone, preserving your starting material for alkylation.
Issue: "I see a persistent spot on TLC/HPLC corresponding to the mono-alkylated intermediate." Diagnosis: Nucleophilicity Suppression & Salt Encapsulation. The fluorine atom stabilizes the phenoxide, making it a "lazier" nucleophile. Furthermore, potassium salts can clump in aprotic solvents, trapping the active base.
Protocol Solution:
-
Switch Bases: If using
, switch to Cesium Carbonate ( ) . The larger Cesium cation is more soluble in organic solvents and forms a "loose ion pair" with the phenoxide, significantly increasing its nucleophilicity (the "Cesium Effect"). -
Phase Transfer Catalysis (PTC): If cost prohibits Cesium, add 5-10 mol% Tetrabutylammonium Iodide (TBAI) or 18-Crown-6 . This shuttles the carbonate anion into the organic phase, accelerating the reaction rate by 2-3x.
-
Stoichiometry Adjustment: Use 2.5 to 3.0 equivalents of the alkylating agent (Ethyl Bromide or Diethyl Sulfate). The second alkylation is sterically and electronically slower than the first; excess reagent drives this to completion.
Category B: Reagent Selection & Solvent Effects[1]
Table 1: Solvent and Base Performance Matrix
| Solvent | Base | Additive | Exp.[1] Yield | Notes |
| DMF | None | 55-65% | Standard. Prone to incomplete reaction. Hard to remove DMF. | |
| Acetone | TBAI (Cat.) | 70-75% | Good for small scale. Slower kinetics (lower temp). | |
| Acetonitrile | None | 88-92% | Recommended. Best balance of solubility and reactivity. | |
| Water/Toluene | NaOH (50%) | TBAB (PTC) | 60-70% | "Green" option. High risk of hydrolysis if temp is too high. |
Issue: "Can I use Diethyl Sulfate instead of Ethyl Iodide?" Answer: Yes, but with caveats.
-
Pros: Diethyl sulfate (
) is cheaper and reacts faster at lower temperatures. -
Cons: It is highly toxic. More importantly, only one ethyl group is typically transferred efficiently under mild conditions. To utilize both, you must raise the temperature (>110°C), which risks degradation.
-
Recommendation: For high-value pharma intermediates, use Ethyl Iodide (
) or Ethyl Bromide ( ) . They are cleaner and the byproduct (halide salt) is easier to wash away than the sulfate ester.
Category C: Work-up & Purification[3][4][5]
Issue: "The product is an oil that won't crystallize, or it contains yellow impurities." Diagnosis: Residual Quinones or Mono-ethers.
Protocol Solution:
-
The "Caustic Wash": After the reaction, partition between Ethyl Acetate and Water. Wash the organic layer twice with 1M NaOH . This deprotonates and extracts any unreacted starting material or mono-alkylated phenol (which are acidic), leaving the neutral di-alkylated product in the organic layer.
-
Silica Filtration: If the oil is colored, pass it through a short pad of silica gel eluting with 5% EtOAc/Hexanes. The non-polar 1,4-diethoxy-2-fluorobenzene moves at the solvent front, while polar quinones and mono-ethers stick to the silica.
Visualizing the Optimized Workflow
The following diagram illustrates the decision logic for the synthesis, incorporating the "Cesium Effect" and oxidative protection.
Caption: Optimized decision tree for the alkylation of 2-fluorohydroquinone, highlighting critical oxidation prevention and purification steps.
Frequently Asked Questions (FAQs)
Q1: Why not just fluorinate 1,4-diethoxybenzene directly using Selectfluor?
A: You can, but yield and selectivity are inferior. Direct fluorination is an Electrophilic Aromatic Substitution (
Q2: My product has a strong "anise" smell. Is this normal? A: Yes. Diethoxybenzenes (like their dimethoxy analogs) often have sweet, anise-like odors. However, a sharp, acrid smell indicates residual Ethyl Iodide or solvent. Ensure thorough drying under high vacuum.
Q3: Can I use sodium hydride (NaH) as a base?
A: NaH is risky. While it is a strong base, the hydrogen gas evolution can create foam, and the highly basic environment often accelerates the oxidative decomposition of the electron-rich aromatic ring before alkylation can occur. Carbonate bases (
References
- Context: Establishes the baseline Williamson ether synthesis protocols and Phase Transfer Catalysis (PTC) methods for diethoxybenzenes.
-
Organic Syntheses. (1933). Fluorobenzene. Organic Syntheses, Coll. Vol. 2, p.295. Retrieved February 5, 2026, from [Link]
- Context: Provides foundational knowledge on the stability and handling of fluorinated arom
-
University College Cork. (2015). Synthesis of fluorinated oxygen- and sulfur-containing heteroaromatics. Retrieved February 5, 2026, from [Link]
- Context: details the use of Selectfluor and Schiemann reactions for introducing fluorine into oxygenated arom
-
Arkivoc. (2005).[2] Synthesis and some properties of three stereoisomers of 1,4-diethoxy-2,5-bis[2-(thien-2-yl)ethenyl]benzene. Retrieved February 5, 2026, from [Link]
- Context: Validates the alkylation of hydroquinone derivatives using diethyl sulfate and the subsequent stability of the diethoxy-benzene core.
Sources
Technical Support Center: Fluorobenzene Etherification Purification
Topic: Separation of Mono-ethoxy vs. Di-ethoxy Fluorobenzene Byproducts Ticket ID: CHEM-SEP-882 Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
You are likely encountering this separation challenge during the nucleophilic aromatic substitution (SNAr) of difluorobenzene with an ethoxide source. The reaction typically proceeds as follows:
-
Start: Difluorobenzene (e.g., 1,4-difluorobenzene).
-
Target: Mono-ethoxy fluorobenzene (Intermediate).
-
Over-reaction Byproduct: Di-ethoxy benzene (Impurity).
Because the ethoxide group is electron-donating, it actually deactivates the ring toward further nucleophilic attack relative to the starting material (unlike electrophilic substitution). However, high temperatures or excess alkoxide can force the second substitution.
This guide provides a modular approach to separating these species based on their distinct physicochemical properties.
Module 1: Diagnostic Profiling
Before attempting separation, confirm your mixture composition.
Physicochemical Property Matrix
The large difference in boiling points and melting points is your primary lever for separation.
| Property | Target: 1-Ethoxy-4-fluorobenzene (Mono) | Byproduct: 1,4-Diethoxybenzene (Di) | Separation Lever |
| Boiling Point (atm) | ~172°C | ~246°C | Vacuum Distillation (High Efficiency) |
| Melting Point | < 0°C (Liquid) | 69–72°C (Solid) | Crystallization (High Efficiency) |
| Polarity (TLC) | Moderate (Fluoro group is polar) | Low (Symmetric bis-ether) | Silica Chromatography |
| Solubility | Soluble in Hexane/EtOAc | Soluble in warm EtOH; Insoluble in cold | Recrystallization |
> Note: Data above focuses on the para -isomer (1,4-substitution), the most common scaffold in drug development. If working with ortho (1,2-substitution), the "Di" byproduct melts lower (~43°C) but the boiling point gap remains exploitable (~170°C vs 220°C).
Analytical Checkpoints
-
TLC (Thin Layer Chromatography):
-
Mobile Phase: 9:1 Hexane:Ethyl Acetate.
-
Visualization: UV (254 nm).
-
Rf Trend: The Di-ethoxy impurity is generally less polar and more lipophilic; it will travel higher (larger Rf) than the Mono-ethoxy target.
-
-
GC-MS:
-
Look for the molecular ion peak.
-
Mono: M+ (MW ~140)
-
Di: M+ (MW ~166)
-
Module 2: Primary Separation Protocols
Method A: Vacuum Distillation (Recommended for Liquid Mixtures)
Best for: Large scale (>10g) mixtures where the byproduct is <20%.
The Logic: The ~74°C boiling point difference at atmospheric pressure translates to a distinct separation under vacuum.
-
Setup: Short-path distillation head with a Vigreux column (optional but recommended for purity >98%).
-
Vacuum: Apply high vacuum (< 5 mmHg).
-
Fraction Collection:
-
Fraction 1 (Fore-run): Residual solvent and unreacted Difluorobenzene.
-
Fraction 2 (Target): Mono-ethoxy fluorobenzene . Collects at significantly lower temp (e.g., ~60-70°C at 5 mmHg).
-
Residue (Pot): The Di-ethoxy benzene will remain in the flask. Do not push the heat to distill this over.
-
Method B: Selective Precipitation (Recommended for Para-Isomers)
Best for: Mixtures containing significant amounts of 1,4-diethoxybenzene (solid).
The Logic: 1,4-Diethoxybenzene is a crystalline solid (MP ~70°C), whereas the mono-ethoxy target is a liquid. We can crash out the impurity.
-
Concentration: Remove reaction solvent (e.g., DMF, DMSO, or Ethanol) completely via rotary evaporation.
-
Dissolution: Dissolve the crude oil in a minimum amount of cold Pentane or Hexane (the "Di" impurity is less soluble in cold alkanes than the "Mono").
-
Chilling: Place the flask in a -20°C freezer for 4-12 hours.
-
Filtration: The 1,4-diethoxybenzene should crystallize as white needles. Filter rapidly through a cold sintered glass funnel.
-
Filtrate Recovery: The filtrate contains your purified Mono-ethoxy fluorobenzene .
Module 3: Chromatographic Refinement
Best for: Final polishing (Purity >99.5%) or small scales (<2g).
If distillation is unavailable or the "Ortho" isomers are used (where MP differences are smaller), use Flash Chromatography.
Workflow Visualization:
Caption: Flash chromatography decision tree emphasizing the non-polar nature of the Di-ethoxy byproduct.
Protocol:
-
Stationary Phase: Silica Gel (40-63 µm).
-
Gradient: Start with 100% Hexanes . The Di-ethoxy byproduct is very non-polar and often elutes near the solvent front.
-
Ramp: Slowly increase to 95:5 Hexanes:EtOAc . The Mono-ethoxy species (more polar due to the C-F bond dipole) will elute second.
Module 4: Troubleshooting & FAQ
Q1: My distillation fractions are co-eluting. Why?
Diagnosis: You are likely distilling too fast or your vacuum is fluctuating. Solution:
-
Use a Vigreux column to increase theoretical plates.
-
Insulate the column with foil.
-
Ensure the vacuum is stable (use a manometer). If the pressure jumps, the boiling points shift, causing overlap.
Q2: The "Di" byproduct is not crystallizing (Method B).
Diagnosis: Presence of residual reaction solvent (DMF/DMSO) or too much hexane. Solution:
-
Ensure the crude is solvent-free (high vacuum drying) before adding hexane.
-
Use Pentane instead of Hexane (lower solubility power).
-
Seed the solution with a tiny crystal of pure 1,4-diethoxybenzene if available.
Q3: Can I chemically remove the byproduct?
Diagnosis: You want to avoid chromatography. Solution: generally, No . Both species are ethers and share similar chemical inertness (stable to base, dilute acid, and oxidation). Physical separation (Distillation/Crystallization) is required.
References
-
National Institute of Standards and Technology (NIST). Benzene, 1,4-diethoxy- (CAS 122-95-2) Properties. NIST Chemistry WebBook, SRD 69.[1] [Link]
-
PubChem. 1,4-Diethoxybenzene (Compound Summary). National Library of Medicine. [Link]
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Edition. Longman Scientific & Technical, 1989.
Sources
Technical Support: Williamson Ether Synthesis of Fluorinated Phenols
Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket ID: WES-F-PROT-001
Introduction: The Nucleophilicity Paradox
Welcome to the technical support center for fluorinated aromatics. If you are attempting a Williamson ether synthesis on a fluorinated phenol, you are likely encountering a specific chemical paradox:
"The easier the phenol is to deprotonate, the harder it is to alkylate."
Fluorine atoms are strongly electron-withdrawing (EWG). While this significantly lowers the
This guide provides targeted troubleshooting to overcome these kinetic and thermodynamic barriers.
Module 1: Reactivity & Kinetics
Issue: "My starting material is consumed, but no product is forming (or reaction is extremely slow)."
Diagnosis: The phenoxide anion is likely "buried" in a tight ion pair with the metal cation or is too stabilized to attack the electrophile.
Technical Solution: You must break the ion pair and increase the "nakedness" of the anion.
| Variable | Recommendation | Scientific Rationale |
| Base Cation | Switch to Cesium ( | The large ionic radius of |
| Solvent | Polar Aprotic (DMF, DMSO, NMP) | These solvents solvate cations well (via their lone pairs) but do not solvate anions effectively (lack of H-bond donors). This leaves the fluorinated phenoxide "naked" and more reactive [3]. |
| Catalyst | 18-Crown-6 or TBAI | If using |
Q: Can I just use a stronger base like NaH? A: Use caution. While NaH ensures complete deprotonation, the resulting sodium phenoxide is often less soluble and forms tighter ion pairs than cesium salts. Furthermore, strong bases increase the risk of side reactions (see Module 2).
Module 2: Side Reactions & Impurities
Issue: "I see defluorinated byproducts or polymerization."
Diagnosis:
You are competing with Nucleophilic Aromatic Substitution (
Technical Solution:
-
Stoichiometry Control: Do not use a large excess of base. A 1.1 equivalent ratio is safer than 2.0+ equivalents.
-
Temperature Management:
often has a higher activation energy than (unless the alkyl halide is very hindered). Lower the temperature (e.g., from 80°C to 40-50°C) and extend the reaction time. -
Leaving Group Selection: Ensure your alkylating agent is highly reactive (e.g., Alkyl Iodide or Triflate) to favor the
pathway over the pathway.
Module 3: Regioselectivity
Issue: "I am observing C-alkylation instead of O-alkylation."
Diagnosis: Phenoxides are ambident nucleophiles. While rare with hard alkyl halides, C-alkylation becomes favorable if the oxygen is heavily solvated (e.g., in protic solvents like ethanol) or if the ortho/para positions are not blocked/fluorinated.
Technical Solution:
-
Strictly Aprotic Conditions: Ensure solvents are dry. Water or alcohols form hydrogen bonds with the oxygen, masking it and encouraging the softer carbon centers to react [5].
-
Hard/Soft Acid Base (HSAB): Use "harder" leaving groups (Tosylate, Mesylate) to favor attack by the "hard" oxygen.
Visualizing the Reaction Pathways
The following diagram illustrates the kinetic competition between the desired Ether Synthesis and the undesired
Caption: Kinetic competition between desired SN2 etherification (Green) and parasitic SNAr defluorination (Red).
Standard Operating Procedure (SOP)
Protocol ID: SOP-WES-F-05 Scope: Mono- to Penta-fluorinated Phenols
-
Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.
-
Solvation: Dissolve the fluorinated phenol (1.0 equiv) in anhydrous DMF or Acetonitrile (0.2 M concentration).
-
Note: DMF is preferred for perfluorinated substrates.
-
-
Deprotonation: Add Cesium Carbonate (
) (1.2 equiv).-
Observation: The mixture may turn yellow/orange due to phenoxide formation.
-
Stir: Let stir at Room Temperature (RT) for 15 minutes to ensure ion pair formation.
-
-
Alkylation: Add the Alkyl Halide (1.1 - 1.2 equiv) dropwise.
-
Preference: Alkyl Iodide > Bromide > Chloride.
-
-
Reaction:
-
Initial: Stir at RT for 2 hours. Monitor by TLC/LC-MS.
-
Troubleshoot: If conversion is <10% after 2 hours, heat to 50°C. Do not exceed 80°C without verifying stability against
.
-
-
Workup:
-
Dilute with Ethyl Acetate.
-
Wash 3x with Water (critical to remove DMF).
-
Wash 1x with Brine.
-
Dry over
, filter, and concentrate.
-
Troubleshooting Decision Matrix
Use this logic flow to determine the next step in your optimization.
Caption: Decision tree for optimizing reaction conditions based on observed failure modes.
References
-
Friebolin, H., et al. (2025).[1] The Williamson Ether Synthesis: Mechanism and Reagents. J&K Scientific. Link
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Link
-
Vershilova, S.V., et al. (2021).[2] Fluorinated Ethers: Preparation by Williamson Reaction. Fluorine Notes, Vol. 136. Link
-
Halpern, M. (2025).[1] PTC Selective O-Alkylation. PTC Organics, Inc. Link
-
Cambridge University Press. (2025). Name Reactions in Organic Synthesis: Williamson Ether Synthesis. Link
Sources
Optimizing reaction temperature for 2-fluorohydroquinone alkylation
An advanced guide for researchers, this Technical Support Center provides in-depth troubleshooting and optimization strategies for the alkylation of 2-fluorohydroquinone, a critical reaction in the synthesis of various pharmaceutical and specialty chemical compounds. As Senior Application Scientists, our goal is to blend foundational chemical principles with practical, field-tested solutions to empower you to overcome common experimental hurdles.
Introduction: The Critical Role of Temperature
The O-alkylation of 2-fluorohydroquinone is a nuanced application of the Williamson ether synthesis.[1] The reaction's success hinges on precise temperature control. Temperature is not merely a parameter to accelerate reaction rates; it is the primary lever for navigating the delicate balance between the desired O-alkylation and competing side reactions.[2] The electron-withdrawing nature of the fluorine substituent introduces unique regioselectivity and reactivity challenges. Furthermore, the inherent susceptibility of the hydroquinone moiety to oxidation necessitates careful management of the reaction environment.[3] This guide provides a structured approach to diagnosing issues and optimizing your reaction temperature for maximal yield and purity.
Frequently Asked Questions (FAQs)
This section addresses the fundamental principles governing the reaction, providing the causal framework necessary for intelligent troubleshooting.
Q1: Why is temperature such a critical parameter in the alkylation of 2-fluorohydroquinone?
A1: Temperature directly influences reaction kinetics and the selectivity between competing pathways. The alkylation of a phenoxide is not a single, straightforward event. It involves a competition between the desired O-alkylation and undesired C-alkylation, di-alkylation, and substrate/product degradation.[4]
-
Kinetic vs. Thermodynamic Control: At lower temperatures, reactions are typically under kinetic control, favoring the product that is formed fastest. In many Williamson ether syntheses, O-alkylation has a lower activation energy than C-alkylation, making lower temperatures preferable for selectivity.[5]
-
Activation Energy: The reaction must overcome a specific activation energy to proceed. If the temperature is too low, the reaction rate will be impractically slow, resulting in low or no product yield.[5]
-
Side Reactions: Higher temperatures provide the energy to overcome the activation barriers of undesired reactions. This includes C-alkylation, where the alkylating agent attacks the electron-rich aromatic ring, and elimination (E2) reactions if using secondary or tertiary alkyl halides.[6]
-
Substrate Stability: 2-Fluorohydroquinone and its phenoxide derivative can be thermally sensitive. Excessive heat, especially in the presence of a base and atmospheric oxygen, can lead to oxidation into the corresponding 2-fluoro-1,4-benzoquinone and subsequent polymerization, resulting in dark, tarry reaction mixtures.[3]
Q2: How does my choice of alkylating agent impact the optimal reaction temperature?
A2: The reactivity of the alkylating agent is paramount. The reaction typically proceeds via an S_N2 mechanism, where the phenoxide nucleophile attacks the electrophilic carbon of the alkylating agent.[1] The strength of the carbon-leaving group bond directly dictates the required energy input.
| Alkylating Agent Class | Typical Reactivity | Recommended Starting Temperature | Rationale |
| Alkyl Iodides (R-I) | Very High | Room Temperature (20-25°C) | The C-I bond is the weakest, making iodide an excellent leaving group. The reaction is often fast at ambient temperature. |
| Alkyl Bromides (R-Br) | High | 40-60°C | A good compromise between reactivity and stability. Gentle heating is usually sufficient to achieve a reasonable reaction rate. |
| Alkyl Chlorides (R-Cl) | Moderate | 60-100°C or higher | The C-Cl bond is significantly stronger, requiring more thermal energy to break. Higher temperatures and/or more polar solvents are often necessary.[6] |
| Alkyl Tosylates (R-OTs) | Very High | Room Temperature to 40°C | Tosylate is an excellent leaving group, comparable in reactivity to iodide. Mild conditions are typically sufficient. |
Q3: What is the interplay between base, solvent, and temperature?
A3: The base and solvent create the environment in which the reaction occurs, and their properties are inextricably linked to the optimal temperature.
-
Base: The primary role of the base is to deprotonate the hydroquinone to form the more nucleophilic phenoxide.
-
Strong Bases (e.g., NaH, KH): These bases deprotonate the phenol quickly and irreversibly. The reaction can often be run at a lower temperature as the concentration of the active nucleophile is high from the outset.[1]
-
Weaker Bases (e.g., K₂CO₃, Cs₂CO₃): These are heterogeneous bases that rely on a solid-liquid equilibrium. Higher temperatures can increase the solubility and rate of deprotonation, thus increasing the overall reaction rate. Cesium carbonate (Cs₂CO₃) is often noted for the "cesium effect," which can promote faster reactions even at lower temperatures.
-
-
Solvent: The solvent's role is to dissolve the reactants and mediate the reaction. For S_N2 reactions, polar aprotic solvents are preferred.
-
Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These solvents solvate the cation (e.g., K⁺) but leave the phenoxide anion relatively "naked" and highly nucleophilic, accelerating the reaction. This often allows for the use of lower temperatures compared to other solvent classes.[6]
-
Polar Protic Solvents (e.g., Ethanol, Water): These solvents are generally avoided as they form hydrogen bonds with the phenoxide, stabilizing it and reducing its nucleophilicity, which would necessitate higher reaction temperatures and potentially increase C-alkylation.[2]
-
Troubleshooting Guide
Use this guide to diagnose and resolve specific issues encountered during your experiments.
| Issue | Potential Cause(s) Related to Temperature | Recommended Solution(s) |
| 1. Low or No Product Yield | Temperature is too low: The activation energy for the S_N2 reaction is not being met, resulting in a very slow or stalled reaction. | Gradually increase the reaction temperature in 10°C increments, monitoring the progress by TLC or LC-MS. Allow the reaction to stir for at least 2-4 hours at the new temperature before increasing it further. |
| Decomposition at high temperature: The set temperature is too high, leading to the degradation of the 2-fluorohydroquinone starting material, the alkylating agent, or the product itself. | Ensure the reaction is not overheating. Use a temperature-controlled oil bath and an internal thermometer. If decomposition is suspected, repeat the reaction at a lower temperature for a longer duration. Consider a more reactive alkylating agent (e.g., switch from an alkyl chloride to a bromide or iodide) to allow for milder conditions. | |
| 2. Significant C-Alkylation Byproduct | Temperature is too high: C-alkylation often has a higher activation energy than O-alkylation. High temperatures provide the energy needed for this competing pathway to become significant.[2] | Decrease the reaction temperature. This is the most effective way to favor the kinetically preferred O-alkylation product. An initial screen at room temperature, even if slow, can establish a baseline for selectivity. |
| 3. Formation of Di-Alkylated Product | High temperature driving reaction: While primarily an issue of stoichiometry, elevated temperatures can rapidly consume the starting material and drive the subsequent alkylation of the mono-ether product, especially if there is a slight excess of the alkylating agent or base. | Perform the reaction at the lowest temperature that gives a reasonable rate for mono-alkylation. Consider sub-stoichiometric amounts of the alkylating agent (e.g., 0.95 equivalents) and add it slowly to the reaction mixture to maintain a low instantaneous concentration. |
| 4. Reaction Mixture Turns Dark Brown/Black | Oxidation of Hydroquinone: The hydroquinone or its corresponding phenoxide is being oxidized to 2-fluoro-1,4-benzoquinone, which can then polymerize. This process is accelerated by heat, strong bases, and the presence of oxygen.[3] | Conduct the reaction under an inert atmosphere (Nitrogen or Argon) to exclude oxygen. Lower the reaction temperature. If possible, use a weaker base that is still effective (e.g., K₂CO₃ instead of NaH). Ensure your starting material and solvent are pure and free of metal contaminants that can catalyze oxidation. |
| 5. Inconsistent Results Between Batches | Poor temperature control: Fluctuations in the heating apparatus (e.g., a simple heating mantle vs. a thermostatically controlled oil bath) can lead to different thermal profiles and, consequently, different product distributions and yields. | Use a reliable and consistent heating system, such as a temperature-controlled oil bath or a reactor jacket with a circulating fluid. Always measure the internal temperature of the reaction mixture, not the bath temperature, for the most accurate control. |
Experimental Protocols & Visualizations
Protocol: Temperature Optimization Study
This protocol outlines a systematic approach to finding the optimal reaction temperature for the mono-alkylation of 2-fluorohydroquinone with 1-bromobutane.
Materials:
-
2-Fluorohydroquinone
-
1-Bromobutane
-
Potassium Carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Reaction vials with stir bars
-
Temperature-controlled heating block or parallel synthesizer
Procedure:
-
Setup: In a glovebox or under an inert atmosphere, add 2-fluorohydroquinone (1.0 eq), and K₂CO₃ (1.5 eq) to five separate, labeled reaction vials.
-
Solvent Addition: Add anhydrous DMF to each vial to achieve a 0.2 M concentration of the hydroquinone.
-
Reagent Addition: Add 1-bromobutane (1.05 eq) to each vial.
-
Heating: Place the vials in a parallel heating block set to five different temperatures (e.g., 40°C, 50°C, 60°C, 70°C, 80°C).
-
Monitoring: At set time intervals (e.g., 1h, 2h, 4h, 8h, 24h), take a small aliquot from each reaction, quench it with dilute HCl, extract with ethyl acetate, and analyze by LC-MS and TLC to determine the ratio of starting material, mono-O-alkylated product, di-O-alkylated product, and any C-alkylated isomers.
-
Analysis: Plot the conversion and the yield of the desired product versus time for each temperature. The optimal temperature is the one that provides the best balance of reaction rate and selectivity within a practical timeframe.
Logical Workflow for Temperature Optimization
The following diagram illustrates the decision-making process for selecting a starting point for your temperature optimization.
Caption: Decision workflow for selecting an initial reaction temperature.
Reaction Pathway Competition
Temperature is a key factor in determining the outcome of the competition between O-alkylation and C-alkylation.
Caption: Influence of temperature on O- vs. C-alkylation pathways.
References
- Google Patents. (n.d.). Alkylation of hydroquinone - US2832808A.
- Google Patents. (n.d.). Process for producing hydroquinone and derivates - US9630899B1.
-
Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved February 5, 2026, from [Link]
-
Pasha, N., et al. (2021). A comprehensive review on catalytic O-alkylation of phenol and hydroquinone. Journal of Chemical Sciences. Retrieved February 5, 2026, from [Link]
-
de Oliveira, M. M., et al. (2022). Determination of hydroquinone and benzoquinone in pharmaceutical formulations: critical considerations on quantitative analysis of easily oxidized compounds. Analytical Methods. Retrieved February 5, 2026, from [Link]
-
Diamanti, A., et al. (2021). Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. Reaction Chemistry & Engineering. Retrieved February 5, 2026, from [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D0RE00437E [pubs.rsc.org]
- 3. Determination of hydroquinone and benzoquinone in pharmaceutical formulations: critical considerations on quantitative analysis of easily oxidized compounds - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. tandfonline.com [tandfonline.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Technical Support: Purification Protocols for 1,4-Diethoxy-2-fluorobenzene
Case Reference: Removal of Unreacted Ethyl Iodide (EtI)
Target Molecule: 1,4-Diethoxy-2-fluorobenzene (CAS: N/A for specific isomer, Analog CAS: 122-95-2)
Impurity Profile: Ethyl Iodide (EtI) – Alkylating agent, carcinogen, volatile liquid (
Executive Summary
The persistence of ethyl iodide in 1,4-diethoxy-2-fluorobenzene is a common issue due to "solvent trapping" in viscous oils, despite the large boiling point differential. While physical removal (evaporation) is the first line of defense, complete removal to meet pharmaceutical limits (<10 ppm) often requires chemical derivatization (scavenging).
This guide outlines two protocols:
-
Protocol A (Physical): For bulk removal (>5% impurity).
-
Protocol B (Chemical): For trace removal (<5% impurity) using nucleophilic scavenging.
Module 1: Physical Separation (Distillation & Evaporation)
Logic: 1,4-Diethoxy-2-fluorobenzene is a high-boiling aromatic ether (Analog
Troubleshooting the Rotovap Process
| Parameter | Recommended Setting | Scientific Rationale |
| Bath Temp | 40–50°C | Sufficient to volatilize EtI without thermally stressing the ether. |
| Vacuum | < 20 mbar | Ethyl iodide vapor pressure is high; strong vacuum breaks the "solvent trap." |
| Co-solvent | Heptane or Methanol | Crucial Step: Adding a co-solvent helps carry EtI over via azeotropic-like codistillation. |
Step-by-Step Protocol:
-
Concentrate the reaction mixture to an oil.
-
Redissolve the oil in a minimal amount of Heptane or Methanol (approx. 2-3 volumes).
-
Re-concentrate under reduced pressure.
-
Repeat 2–3 times.
-
Result: This usually lowers EtI content to ~1–2%. For higher purity, proceed to Module 2.
Module 2: Chemical Scavenging (The "Deep Clean")
Logic: To remove trace alkyl halides completely, we exploit their electrophilic nature. By introducing a water-soluble nucleophile (a scavenger), we convert the lipophilic Ethyl Iodide into a hydrophilic ammonium salt. This salt is then effortlessly removed during an aqueous workup.
The Scavenger: Ethanolamine (2-Aminoethanol) or Morpholine .
-
Why? They are cheap, highly nucleophilic, and easily removed via acidic washes.
-
Safety: This method also chemically destroys the carcinogenic EtI, reducing safety risks downstream.
Self-Validating Protocol: Amine Scavenging
Prerequisites:
-
Crude oil containing <5% Ethyl Iodide.
-
Solvent: Ethyl Acetate or Toluene (Non-miscible with water).
Workflow:
-
Dissolution: Dissolve the crude 1,4-diethoxy-2-fluorobenzene in Ethyl Acetate (5–10 volumes).
-
Scavenging: Add Ethanolamine (2.0 equivalents relative to the estimated residual EtI, or ~5 mol% relative to the product if EtI amount is unknown).
-
Reaction: Stir at 40°C for 1–2 hours .
-
Quench/Wash:
-
Wash 1: 1M HCl (aq). Purpose: Protonates unreacted ethanolamine and the new ethyl-ethanolamine product, forcing them into the aqueous layer.
-
Wash 3: Brine.[8]
-
-
Drying: Dry over
, filter, and concentrate.
Chemical Compatibility Check:
-
Target Stability: The 1,4-diethoxy-2-fluorobenzene ring is electron-rich (two alkoxy groups). It is resistant to Nucleophilic Aromatic Substitution (
) by amines under these mild conditions. The fluorine atom will not be displaced.
Visualizing the Workflow
Figure 1: Purification Logic Flow
Caption: Decision matrix for selecting the appropriate purification method based on impurity concentration.
Troubleshooting & FAQs
Q1: Why can't I just use a high-vacuum pump overnight?
A: You can, but it is often inefficient for the "last mile." High-boiling oils (like your product) can physically trap volatile impurities, creating a high-viscosity barrier to evaporation. Chemical scavenging is faster and guarantees the destruction of the alkylating agent, which is better for safety compliance.
Q2: Will the amine scavenger react with my fluorine atom?
A: Highly unlikely. Nucleophilic attack on a fluorobenzene ring (
Q3: The product smells like "sweet ether" even after rotovap. Is that EtI?
A: Ethyl iodide has an ethereal, slightly sweet odor. However, 1,4-diethoxybenzene derivatives also have a "faint aromatic" or "anisic-minty" odor. Do not rely on smell. Use TLC (staining with PMA or Iodine) or NMR/GC to confirm purity. EtI is distinct on GC (very short retention time).
Q4: Can I use silica gel chromatography?
A: Yes, but with a warning. Ethyl iodide is non-polar and volatile. It often co-elutes with non-polar products near the solvent front or "streaks" through the column. If you must column, use a gradient starting with 100% Hexanes/Heptane to push the EtI out before your product elutes.
References
-
ChemicalBook. (n.d.). 1,4-Diethoxybenzene Properties and Boiling Point. Retrieved from
-
Thermo Fisher Scientific. (2021). Safety Data Sheet: Ethyl Iodide. Retrieved from
-
Khan Academy. (n.d.). Alkyl Halide Reactivity and Leaving Groups. Retrieved from
-
University of Pittsburgh. (2004). Scavenging Strategies in Organic Synthesis. Wipf Group. Retrieved from
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. actylislab.com [actylislab.com]
- 3. chem.rochester.edu [chem.rochester.edu]
- 4. researchgate.net [researchgate.net]
- 5. samratpharmachem.com [samratpharmachem.com]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. rtong.people.ust.hk [rtong.people.ust.hk]
- 9. researchgate.net [researchgate.net]
- 10. brainly.com [brainly.com]
- 11. Khan Academy [khanacademy.org]
Validation & Comparative
1H NMR spectrum analysis of 1,4-Diethoxy-2-fluorobenzene
Comparative Analysis Guide: 1H NMR Spectrum Analysis of 1,4-Diethoxy-2-fluorobenzene
Executive Summary
Objective: To provide a definitive technical framework for the structural validation of 1,4-Diethoxy-2-fluorobenzene , a critical fluorinated scaffold in medicinal chemistry.
Context: The introduction of a fluorine atom into the 1,4-diethoxybenzene core breaks molecular symmetry and introduces significant heteronuclear spin-spin coupling (
Technical Deep Dive: The "Product" Profile
Theoretical 1H NMR Signature of 1,4-Diethoxy-2-fluorobenzene
Unlike its symmetric precursor (1,4-diethoxybenzene), the 2-fluoro derivative exhibits a complex AMX spin system (or ABCX when including F) in the aromatic region. The fluorine atom (
Key Diagnostic Features:
-
Loss of Symmetry: The 4 aromatic protons of the parent compound (singlet, ~6.81 ppm) split into 3 distinct signals (H-3, H-5, H-6).
-
Fluorine Coupling (
):-
H-3 (Ortho to F): Exhibits the largest coupling (
). -
H-5 (Meta to F): Exhibits medium coupling (
). -
H-6 (Para to F): Exhibits negligible or small coupling (
).
-
Predicted Chemical Shift & Coupling Data
Note: Values are derived from substituent chemical shift (SCS) additivity rules applied to the parent 1,4-diethoxybenzene.
| Proton Assignment | Approx. Shift ( | Multiplicity | Coupling Constants ( | Diagnostic Value |
| H-3 (Ar-H) | 6.60 - 6.75 | dd | High: Confirms F-substitution at C2. | |
| H-5 (Ar-H) | 6.55 - 6.70 | ddd | High: Confirms meta-relationship to F. | |
| H-6 (Ar-H) | 6.80 - 6.95 | d | Med: Resembles parent aromatic signal. | |
| OCH2 (C1) | 4.00 - 4.10 | q (or dq) | Med: Slightly deshielded by ortho-F. | |
| OCH2 (C4) | 3.90 - 4.00 | q | Low: Similar to parent. | |
| CH3 (x2) | 1.35 - 1.45 | t | Low: Standard triplet. |
Visualization: Coupling Network & Logic
The following diagram illustrates the critical coupling pathways that define the spectrum.
Caption: Heteronuclear (Red) and Homonuclear (Black) coupling pathways defining the 1H NMR splitting pattern.
Comparative Analysis: Product vs. Alternatives
This section objectively compares the target compound with its most likely "alternatives" encountered during synthesis and QC: the starting material and a regioisomer.
Comparison 1: vs. 1,4-Diethoxybenzene (Precursor)
-
Scenario: Monitoring reaction completion (Fluorination of 1,4-diethoxybenzene).
-
Distinction:
-
Precursor: Shows a Singlet at ~6.81 ppm (4 equivalent protons).
-
Target: Shows 3 distinct multiplets in the aromatic region.
-
Verdict: The disappearance of the singlet is the primary indicator of reaction progress.
-
Comparison 2: vs. 1,2-Diethoxy-4-fluorobenzene (Regioisomer)
-
Scenario: Confirming regioselectivity (Did F attack ortho to OEt at C1 or C2?).
-
Distinction:
-
Target (1,4-Diethoxy-2-fluoro): Pattern is 1,2,4-trisubstituted but with specific F-coupling. H-3 is an isolated spin (no ortho proton neighbor), appearing as a doublet of doublets (coupled to F and meta-H).
-
Alternative (1,2-Diethoxy-4-fluoro): H-3 and H-6 are para to each other. The proton ortho to Fluorine (H-3) has an ortho proton neighbor (H-2 is OEt, H-5 is H). Wait—in 1,2-diethoxy-4-fluorobenzene, the protons are at 3, 5, 6.
-
H-3 (Ortho to OEt, Meta to F): Small coupling to F.
-
H-5 (Ortho to F): Large coupling to F.
-
-
Verdict: In the target, the proton with the largest F-coupling (H-3) has no ortho proton neighbor (only meta). In the isomer, the proton with the largest F-coupling (H-3 or H-5 depending on numbering) usually has an ortho neighbor.
-
Experimental Protocol: High-Resolution Acquisition
To ensure accurate
-
Sample Preparation:
-
Dissolve ~10 mg of sample in 0.6 mL CDCl3 (or DMSO-d6 if solubility is poor).
-
Critical: Filter the solution to remove paramagnetic particulates (e.g., metal filings from spatulas) which broaden lines and obscure small
couplings.
-
-
Acquisition Parameters (Standard 400/500 MHz):
-
Pulse Angle: 30° (maximizes signal-to-noise).
-
Relaxation Delay (D1): Set to
seconds. Fluorinated aromatics often have longer relaxation times; insufficient delay leads to integration errors. -
Spectral Width: Ensure -2 to 12 ppm range to catch all signals.
-
Points (TD): 64k or higher to resolve <1 Hz couplings.
-
-
Processing:
-
Window Function: Apply Gaussian multiplication (GM) or slight exponential line broadening (LB = 0.3 Hz).
-
Zero Filling: Fill to 128k points before Fourier Transform to improve digital resolution.
-
-
Validation Step (19F-Decoupling):
-
If available, run a {19F}-decoupled 1H NMR .
-
Result: All F-splittings will collapse. The complex multiplets should simplify to standard aromatic patterns (d, dd, s). This confirms which splittings are caused by Fluorine.
-
References
-
PubChem. 1,4-Diethoxybenzene (Compound Summary). National Library of Medicine. [Link]
-
Reich, H. J. WinPLT NMR Coupling Constants & Chemical Shifts. University of Wisconsin-Madison. [Link]
- Dolbier, W. R.Guide to Fluorine NMR for Organic Chemists. Wiley, 2009. (Standard text for F-coupling constants).
A Comparative Guide to the 13C NMR Chemical Shifts of 2-fluoro-1,4-diethoxybenzene and Related Compounds
For researchers, scientists, and professionals in drug development, a precise understanding of molecular structure is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, serves as a cornerstone technique for elucidating the carbon framework of organic molecules. This guide provides an in-depth analysis of the 13C NMR chemical shifts of 2-fluoro-1,4-diethoxybenzene, a compound of interest in medicinal chemistry and materials science. By comparing its spectral data with those of structurally related analogues, we will explore the nuanced electronic effects of substituents on the benzene ring, offering a deeper understanding of structure-property relationships.
The Foundational Principles of 13C NMR in Aromatic Systems
The chemical shift of a carbon atom in a 13C NMR spectrum is highly sensitive to its local electronic environment. In aromatic systems, the positions of signals are primarily governed by the interplay of inductive and resonance effects of the substituents attached to the benzene ring.
-
Inductive Effects: These are transmitted through the sigma (σ) bonds and are related to the electronegativity of the substituent. More electronegative atoms withdraw electron density, "deshielding" the nearby carbon nuclei and shifting their signals to a higher frequency (downfield).
-
Resonance Effects: These are transmitted through the pi (π) system of the aromatic ring. Electron-donating groups increase electron density at the ortho and para positions, "shielding" these carbons and shifting their signals to a lower frequency (upfield). Conversely, electron-withdrawing groups decrease electron density at these positions, causing a downfield shift.
The ethoxy group (-OCH2CH3) is a strong resonance electron-donating group and a moderately strong inductive electron-withdrawing group. The fluorine atom, on the other hand, is a very strong inductive electron-withdrawing group and a weak resonance electron-donating group. The final chemical shift of each carbon in 2-fluoro-1,4-diethoxybenzene is a vector sum of these competing effects.
Comparative Analysis of 13C NMR Chemical Shifts
Table 1: Comparison of Experimental and Predicted 13C NMR Chemical Shifts (ppm)
| Carbon Position | 1,4-Diethoxybenzene (Experimental)[1] | Fluorobenzene (Experimental)[2][3] | 2-fluoro-1,4-diethoxybenzene (Predicted) | 2,5-difluoro-1,4-diethoxybenzene (Predicted) |
| C1 | 153.2 | 163.3 (C-F) | 149.8 | 149.5 |
| C2 | 115.7 | 115.5 | 152.5 (C-F) | 152.2 (C-F) |
| C3 | 115.7 | 124.3 | 113.1 | 112.8 |
| C4 | 153.2 | 130.1 | 143.9 | 143.5 |
| C5 | 115.7 | 124.3 | 117.2 | 116.9 |
| C6 | 115.7 | 115.5 | 116.3 | 116.0 |
| O-CH2 | 64.1 | - | 64.5 | 64.8 |
| CH3 | 15.1 | - | 14.9 | 15.0 |
Disclaimer: The chemical shifts for 2-fluoro-1,4-diethoxybenzene and 2,5-difluoro-1,4-diethoxybenzene were predicted using the online NMR prediction tool at . These values are for illustrative purposes and should be confirmed with experimental data.
Analysis of Substituent Effects:
-
1,4-Diethoxybenzene: The two ethoxy groups are strong resonance donors, significantly shielding the ortho and meta carbons (C2, C3, C5, C6) to ~115.7 ppm compared to benzene (128.5 ppm). The ipso-carbons (C1 and C4) are deshielded to 153.2 ppm due to the inductive effect of the oxygen atoms.
-
Fluorobenzene: The highly electronegative fluorine atom strongly deshields the ipso-carbon (C1) to 163.3 ppm. The ortho-carbons (C2, C6) are shielded to 115.5 ppm due to the resonance donation of fluorine's lone pairs. The para-carbon (C4) is also slightly shielded, while the meta-carbons (C3, C5) are least affected.
-
2-fluoro-1,4-diethoxybenzene (Predicted):
-
C1: The presence of the ortho-fluorine atom slightly shields C1 compared to 1,4-diethoxybenzene, a result of the interplay between the inductive withdrawal of fluorine and the resonance donation of the ethoxy group.
-
C2: This carbon, directly attached to the fluorine, is significantly deshielded to a predicted value of 152.5 ppm, dominated by the strong inductive effect of fluorine.
-
C3: This carbon is predicted to be shielded, influenced by the resonance donation from the adjacent ethoxy group at C4 and the fluorine at C2.
-
C4: The ipso-carbon of the second ethoxy group is predicted to be deshielded, but less so than in 1,4-diethoxybenzene, likely due to the electron-withdrawing nature of the fluorine at the ortho position.
-
C5 and C6: These carbons show shifts that are a composite of the effects from both ethoxy groups and the fluorine atom.
-
The following diagram illustrates the key electronic effects influencing the carbon environments.
Caption: Electronic effects in 2-fluoro-1,4-diethoxybenzene.
Experimental Protocol for 13C NMR Acquisition
To ensure the acquisition of high-quality, reproducible 13C NMR data for compounds like 2-fluoro-1,4-diethoxybenzene, the following protocol is recommended. The causality behind these choices is to achieve optimal signal-to-noise, resolution, and accurate chemical shift determination.
-
Sample Preparation:
-
Accurately weigh approximately 20-30 mg of the solid sample. A higher concentration is generally preferred for 13C NMR due to its lower natural abundance and sensitivity compared to 1H.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent, such as chloroform-d (CDCl3) or dimethyl sulfoxide-d6 (DMSO-d6). CDCl3 is a common choice for its good solubilizing power for many organic compounds and its single solvent peak at ~77 ppm.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion and resolution.
-
Tune and match the 13C probe to the sample.
-
Shim the magnetic field to achieve a narrow and symmetrical solvent peak, ensuring high resolution.
-
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments) is typically used.
-
Acquisition Time (AQ): Set to at least 1-2 seconds to ensure good digital resolution.
-
Relaxation Delay (D1): A delay of 2-5 seconds is recommended to allow for sufficient relaxation of the carbon nuclei, especially quaternary carbons, leading to more quantitative signal intensities.
-
Number of Scans (NS): Due to the low natural abundance of 13C, a larger number of scans (e.g., 1024 or more) is often necessary to achieve an adequate signal-to-noise ratio.
-
Spectral Width (SW): A typical spectral width for 13C NMR is around 200-250 ppm to encompass the full range of possible chemical shifts.
-
-
Data Processing:
-
Apply an exponential multiplication (line broadening) of 0.5-1.0 Hz to improve the signal-to-noise ratio.
-
Perform a Fourier transform.
-
Phase the spectrum to obtain pure absorption lineshapes.
-
Calibrate the chemical shift scale by setting the TMS peak to 0 ppm.
-
Perform baseline correction.
-
The following diagram outlines the general workflow for acquiring a 13C NMR spectrum.
Caption: Workflow for 13C NMR Spectroscopy.
Conclusion
The 13C NMR spectrum of 2-fluoro-1,4-diethoxybenzene is a rich source of information about its electronic structure. By comparing its predicted chemical shifts with the experimental data of 1,4-diethoxybenzene and fluorobenzene, we can gain a detailed understanding of how the inductive and resonance effects of the fluoro and ethoxy substituents modulate the electron density around the benzene ring. This comparative approach, grounded in the fundamental principles of NMR spectroscopy, is a powerful tool for structure elucidation and for predicting the chemical behavior of related molecules in drug discovery and materials science.
References
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
- Levy, G. C., & Lichter, R. L. (1979). Nitrogen-15 Nuclear Magnetic Resonance Spectroscopy. John Wiley & Sons.
- Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry (3rd ed.). VCH.
-
Spectral Database for Organic Compounds (SDBS). 1,4-Diethoxybenzene. National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]
-
Spectral Database for Organic Compounds (SDBS). Fluorobenzene. National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]
-
NMRDB.org. (n.d.). 13C NMR Prediction. Retrieved from [Link]
-
ChemAxon. (n.d.). NMR Predictor. Retrieved from [Link]
-
Mohanty, S., & Venkateswarlu, P. (1966). Proton and fluorine N.M.R. spectra of fluorobenzene. Molecular Physics, 11(4), 329-336. [Link]
Sources
Elemental Analysis Standards for C₁₀H₁₃FO₂: A Comparative Validation Guide
This guide serves as an authoritative technical resource for researchers and analytical chemists validating C₁₀H₁₃FO₂ compounds (e.g., fluorinated metabolic intermediates, synthetic precursors like 1-(2,2-dimethoxyethyl)-3-fluorobenzene).
It objectively compares the performance of Calibration Standards and Analytical Methodologies required to accurately determine the elemental composition (C, H, F) of this challenging fluorinated matrix.
Executive Summary: The Fluorine Challenge
Analyzing compounds with the formula C₁₀H₁₃FO₂ (Theoretical: C 65.20%, H 7.11%, F 10.31%) presents a specific analytical hazard: the C-F bond . With a bond energy of ~485 kJ/mol, it is the strongest single bond in organic chemistry.
Standard combustion protocols often fail to fully oxidize fluorinated compounds, leading to the formation of stable tetrafluoromethane (CF₄) rather than CO₂, causing low Carbon recovery. Furthermore, free Fluorine reacts with silica combustion tubes to form SiF₄, damaging equipment and skewing results.
This guide compares the three primary Reference Standard Strategies used to validate C₁₀H₁₃FO₂ analysis, supported by experimental recovery data.
Comparative Analysis of Calibration Standards
For a researcher analyzing a C₁₀H₁₃FO₂ target, selecting the correct calibration standard is critical. The table below compares the three dominant alternatives.
Table 1: Performance Comparison of Calibration Standards
| Feature | Option A: Acetanilide (Standard) | Option B: 4-Fluorobenzoic Acid (Matrix-Match) | Option C: Benzoic Acid (C/H/O Only) |
| Role | Universal K-factor Calibration | Method Validation (Check Standard) | Low-Cost Calibration |
| Formula | C₈H₉NO | C₇H₅FO₂ | C₇H₆O₂ |
| Fluorine Content | 0% | 13.56% (Matches C₁₀H₁₃FO₂ ~10%) | 0% |
| Combustion Difficulty | Low | High (Mimics Analyte) | Low |
| Primary Utility | Daily instrument calibration (K-factors). | Verifying combustion efficiency & F-trapping. | Calibrating C/H if N is absent. |
| Risk Factor | False Pass: Calibrates instrument but fails to detect F-interference. | High: If this fails, your system is not ready for C₁₀H₁₃FO₂. | Medium: No N-blank, but ignores F-effects. |
| Cost (Research Grade) | Low | High | Low |
Expert Insight:
Do not rely solely on Acetanilide. While Acetanilide is excellent for establishing the detector response (K-factor), it does not stress the combustion system. You must run 4-Fluorobenzoic Acid as a "Check Standard" before analyzing C₁₀H₁₃FO₂. If the recovery of 4-Fluorobenzoic Acid is within ±0.3%, your furnace additives (e.g., WO₃) are working correctly.
Experimental Methodologies: Protocols for C₁₀H₁₃FO₂
To achieve accurate results, the analytical workflow must be adapted for fluorine.
Method A: Dynamic Flash Combustion (Modified)
Best for: Routine C/H determination.
The Protocol:
-
Sample Prep: Weigh 1.5–2.0 mg of C₁₀H₁₃FO₂ into a Tin (Sn) Capsule .
-
Note: If the compound is a volatile oil (common for this MW), use a Liquid Sealing Press to cold-weld the capsule.
-
-
Additives (Critical): Add ~10 mg of Tungsten Trioxide (WO₃) or Vanadium Pentoxide (V₂O₅) powder directly into the capsule.
-
Causality: These oxides act as "flux" to assist oxidation and, more importantly, bind Fluorine as stable metal fluorides, preventing SiF₄ formation.
-
-
Combustion: Run at 980°C (minimum) with Oxygen boost.
-
Acceptance Criteria:
-
Carbon: 65.20% ± 0.3%
-
Hydrogen: 7.11% ± 0.3%
-
Method B: Oxygen Flask Combustion (Schöniger) + Ion Chromatography
Best for: Quantitative Fluorine (F) determination.
The Protocol:
-
Combustion: Wrap 2-5 mg sample in ashless filter paper. Burn in a Schöniger flask filled with Oxygen and absorbing solution (0.2M KOH).
-
Absorption: Shake for 30 mins. The F is converted to F⁻ ions.
-
Quantification: Inject solution into an Ion Chromatograph (IC).
-
Validation: Must recover >98% of F from a 4-Fluorobenzoic Acid standard.
Visualizing the Validation Workflow
The following diagram illustrates the decision logic for validating a C₁₀H₁₃FO₂ sample analysis.
Figure 1: Logic flow for validating elemental analysis of fluorinated compounds.
Quantitative Data Analysis: C₁₀H₁₃FO₂
When interpreting your results, use the following theoretical values. Significant deviation (>0.4%) usually points to specific failure modes.
| Element | Theoretical Mass % | Common Failure Mode | Cause |
| Carbon | 65.20% | Low Result (<64.5%) | Formation of CF₄ (incomplete combustion). |
| Hydrogen | 7.11% | High Result (>7.5%) | Water absorption (hygroscopic sample) or exhausted water trap. |
| Fluorine | 10.31% | Low Result (in IC) | Incomplete absorption in Schöniger flask. |
Self-Validating System Check:
If your Carbon is low and Nitrogen (if measuring) shows a small peak despite the molecule having no Nitrogen, your instrument is detecting CF₂ radicals or CF₄ as Nitrogen. This confirms the need for higher temperature or more WO₃ additive.
References
-
Thermo Fisher Scientific. (2020). CHN Determination in Fluorine-Compounds with the FlashSmart Elemental Analyzer. Application Note 42205. Link
-
Elementar. (2019).[1][2] CHNS analysis of fluorinated samples.[3][4] Technical Note. Link
-
Exeter Analytical. (2013). CHN Determination of Highly Fluorinated Organic Compounds.[5] Application Note 217.[5] Link
-
PubChem. (2025). Compound Summary: C10H13FO2.[1][6][7][8] National Library of Medicine. Link
-
National Institute of Standards and Technology (NIST). (2024). Certified Reference Materials for Organic Analysis.Link
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A Senior Application Scientist's Guide to Purity Verification of Fluorinated Aromatic Ethers
For researchers, medicinal chemists, and drug development professionals, the structural motif of a fluorinated aromatic ether is a cornerstone of modern molecular design. The strategic incorporation of fluorine atoms into aromatic systems can profoundly modulate a molecule's metabolic stability, lipophilicity, and binding affinity, making these compounds invaluable in pharmaceuticals and advanced materials. However, the very properties that make them desirable also introduce significant analytical challenges. Ensuring the purity of these compounds is not merely a quality control checkpoint; it is a prerequisite for reliable downstream data and, in the pharmaceutical realm, a matter of safety and efficacy.
This guide provides an in-depth comparison of the primary analytical techniques used to verify the purity of fluorinated aromatic ethers. Moving beyond a simple listing of methods, we will explore the causality behind experimental choices, provide field-proven protocols, and establish a framework for a multi-technique, orthogonal approach to achieve unambiguous purity determination.
The Analytical Challenge: Why Fluorine is Different
The unique physicochemical properties of the carbon-fluorine bond dictate the analytical strategy. The C-F bond is the strongest single bond in organic chemistry, lending high thermal and chemical stability to the molecule.[1] Furthermore, fluorine's high electronegativity (3.98) and low polarizability create unique intermolecular interactions that influence chromatographic and spectroscopic behavior.[1] These factors mean that impurities may include positional isomers, regioisomers from incomplete reactions, or by-products that are structurally very similar to the target compound, demanding analytical methods with high resolution and specificity.
Chapter 1: Chromatographic Methods for Separation and Quantification
Chromatographic techniques are the workhorses of purity analysis, physically separating the main compound from its impurities before detection. The choice between gas and liquid chromatography hinges primarily on the analyte's volatility and thermal stability.
Gas Chromatography-Mass Spectrometry (GC-MS)
Expertise & Experience: GC-MS is the premier choice for volatile and thermally stable fluorinated aromatic ethers. Its high separation efficiency, particularly with capillary columns, allows for the resolution of closely related isomers. The mass spectrometer provides definitive identification of separated components, a critical feature for impurity profiling.
A common pitfall in GC-MS analysis of fluorinated compounds is suboptimal ionization. Standard Electron Ionization (EI) can sometimes lead to extensive fragmentation, making the molecular ion difficult to observe.[2] In such cases, a softer ionization technique like Field Ionization (FI) or Chemical Ionization (CI) can be invaluable for confirming the molecular weight of impurities.[2]
Trustworthiness: A Self-Validating Protocol
A robust GC-MS protocol must include system suitability checks. This involves injecting a known standard mixture to verify column resolution, detector sensitivity, and peak shape before analyzing unknown samples.
Detailed Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Accurately dissolve ~1 mg of the fluorinated aromatic ether in 1 mL of a high-purity solvent (e.g., ethyl acetate or dichloromethane). Vortex to ensure homogeneity.
-
Instrumentation: An Agilent 7820A-5977E GC-MS system or equivalent is suitable.[3]
-
GC Conditions:
-
Injector: Split/splitless inlet, operated in split mode (e.g., 50:1 split ratio) at 250°C.
-
Column: A mid-polarity DB-624 or equivalent (30 m x 0.25 mm, 1.4 µm film thickness) is a good starting point for separating aromatic compounds.[3]
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Oven Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Causality: This temperature program provides a good balance, allowing for the elution of volatile impurities at the beginning of the run while ensuring that higher-boiling point isomers are effectively separated and eluted.
-
-
MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 40-500.
-
-
Data Analysis: Integrate all peaks in the total ion chromatogram (TIC). Purity is calculated as the percentage of the main peak area relative to the total area of all peaks. Identify impurities by comparing their mass spectra to libraries (e.g., NIST) and by interpreting fragmentation patterns.
High-Performance Liquid Chromatography (HPLC)
Expertise & Experience: For less volatile, thermally labile, or more polar fluorinated aromatic ethers, HPLC is the method of choice. The key to a successful HPLC separation lies in selecting the right stationary phase. While standard C18 columns are ubiquitous, "fluorous" stationary phases, such as those with perfluoroalkyl chains, can offer unique selectivity and enhanced retention for fluorinated analytes.[4] This is due to favorable dipole-dipole interactions between the fluorinated phase and the fluorinated analyte.
Trustworthiness: A Self-Validating Protocol
Method validation for HPLC should be performed according to ICH guidelines, assessing specificity, linearity, precision, accuracy, and limits of detection (LOD) and quantitation (LOQ).[5] A diode array detector (DAD) or fluorescence detector (FLD) can provide additional specificity and sensitivity.[5][6]
Detailed Experimental Protocol: HPLC-DAD Analysis
-
Sample Preparation: Accurately prepare a stock solution of the sample at 1 mg/mL in methanol or acetonitrile. Dilute further to a working concentration of ~0.1 mg/mL with the mobile phase.
-
Instrumentation: An Agilent 1260 Infinity II system or equivalent with a DAD is suitable.[7]
-
HPLC Conditions:
-
Column: A fluorinated phase column (e.g., C8-F, F5) or a standard C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of water and a polar organic solvent like methanol or acetonitrile. A typical starting point is a 60:40 mixture of methanol and water.[5]
-
Causality: The high organic content is often necessary to elute the relatively non-polar aromatic ethers. A gradient elution (e.g., starting at 40% organic and ramping to 95%) is essential for screening for a wide range of potential impurities with different polarities.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
-
Detection:
-
DAD: Monitor at a wavelength appropriate for the chromophore of the aromatic ether (e.g., 254 nm) and collect spectra from 200-400 nm to check for peak purity.
-
-
Data Analysis: Calculate purity based on relative peak area at the primary monitoring wavelength. Peak purity analysis using the DAD spectral data is crucial to ensure that a single chromatographic peak does not hide co-eluting impurities.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) |
| Applicability | Volatile, thermally stable compounds | Non-volatile, thermally labile, or polar compounds |
| Separation Principle | Partitioning between a gaseous mobile phase and a liquid stationary phase | Partitioning between a liquid mobile phase and a solid stationary phase |
| Detection | Mass Spectrometry (provides structural information) | UV-Vis, DAD, FLD, MS |
| Key Advantage | High resolution for isomers, definitive identification | Broad applicability, non-destructive |
| Key Limitation | Requires analyte volatility; risk of thermal degradation | Lower resolution for some isomers compared to capillary GC |
Chapter 2: The Power of ¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Experience: For organofluorine compounds, ¹⁹F NMR is an exceptionally powerful tool for both structural confirmation and purity determination.[8][9] The ¹⁹F nucleus has 100% natural abundance and a wide chemical shift range, which minimizes signal overlap and provides high sensitivity.[10][11] This makes it ideal for detecting and quantifying fluorine-containing impurities, often without the need for chromatographic separation.
Quantitative NMR (qNMR) is a primary analytical method that can determine the purity of a substance directly, without needing a reference standard of the same compound.[12][13] Instead, a certified internal standard of known purity is used. The direct relationship between the ¹⁹F NMR signal area and the number of fluorine nuclei allows for highly accurate and precise purity assignments.[10]
Trustworthiness: A Self-Validating Protocol
The accuracy of qNMR hinges on proper experimental setup. Key parameters like the relaxation delay (D1) must be sufficiently long (typically 5-7 times the longest T1 relaxation time) to ensure complete relaxation of all relevant nuclei, which is essential for accurate integration.[12]
Detailed Experimental Protocol: ¹⁹F qNMR for Purity Assay
-
Standard & Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the fluorinated aromatic ether (the analyte) into a vial.
-
Accurately weigh approximately 10-20 mg of a suitable internal standard (e.g., trifluoroacetic acid or another certified fluorinated compound with a simple, non-overlapping spectrum) into the same vial.[10]
-
Dissolve the mixture in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆, Chloroform-d).[10]
-
Causality: Using a single vial for both weighings minimizes transfer errors. The internal standard must be chemically inert towards the analyte.
-
-
NMR Acquisition:
-
Instrument: Bruker Avance III 400 MHz spectrometer or equivalent.
-
Nucleus: ¹⁹F.
-
Pulse Program: Standard 1D pulse sequence.
-
Relaxation Delay (D1): 20-30 seconds. This must be determined experimentally but is a conservative starting point to ensure quantitative conditions.[10]
-
Number of Scans (NS): 16 or higher, to achieve an adequate signal-to-noise ratio.
-
-
Data Processing:
-
Apply Fourier transform, followed by careful manual phasing and baseline correction to the spectrum.
-
Integrate a well-resolved signal for the analyte and a signal for the internal standard.
-
-
Purity Calculation:
-
The purity of the analyte (Pₐ) is calculated using the following equation: Pₐ = (Iₐ / Iₛₜd) * (Nₛₜd / Nₐ) * (Mₐ / Mₛₜd) * (mₛₜd / mₐ) * Pₛₜd
-
Where:
-
I = Integral area of the signal
-
N = Number of fluorine nuclei giving rise to the signal
-
M = Molar mass
-
m = mass weighed
-
P = Purity
-
Subscripts ₐ and ₛₜd refer to the analyte and internal standard, respectively.[10]
-
-
Chapter 3: Elemental Analysis for Foundational Verification
Expertise & Experience: Carbon, Hydrogen, and Nitrogen (CHN) elemental analysis provides the empirical formula of a compound. While it does not distinguish between isomers and is insensitive to minor impurities, it serves as a fundamental check of a compound's bulk composition. For fluorinated compounds, this analysis is challenging because reactive fluorine gas produced during combustion can attack the instrument components.[14]
Trustworthiness: A Self-Validating Protocol
Modern elemental analyzers designed for fluorine-containing compounds use special reagents or traps (e.g., magnesium oxide) in the combustion tube to capture fluorine and prevent system damage, ensuring accurate and robust results.[14] The analysis must be calibrated using certified standards (e.g., Acetanilide) and validated with a known fluorinated compound.
| Technique | Information Provided | Key Advantage | Key Limitation |
| ¹⁹F qNMR | Absolute purity, structural info on F-impurities | Primary method, highly specific, no analyte standard needed | Requires specialized equipment and expertise |
| Elemental Analysis | %C, %H, %N (confirms empirical formula) | Verifies bulk composition | Insensitive to isomers and minor impurities |
Chapter 4: A Multi-Technique, Orthogonal Approach for Unambiguous Purity
Expertise & Experience: No single analytical method can reveal all possible impurities.[15] A truly trustworthy purity assessment relies on an orthogonal approach , which involves using multiple analytical methods that rely on different chemical or physical principles.[16][17] The goal is to ensure that impurities that might be missed by one technique are detected by another.[17]
For fluorinated aromatic ethers, a robust orthogonal strategy combines a high-resolution separation technique with a high-specificity bulk analysis technique.
Authoritative Grounding: The International Council for Harmonisation (ICH) guidelines (specifically Q3A/B) mandate the reporting, identification, and qualification of impurities in pharmaceutical products, making a validated, multi-technique approach not just good science, but a regulatory necessity.[15]
Example Case Study: A synthesized batch of 4-fluoroanisole is analyzed.
-
¹⁹F qNMR provides an absolute purity of 98.5% using an internal standard. It also reveals a small, unidentified singlet, suggesting another fluorine-containing impurity.
-
HPLC-DAD analysis shows a main peak at 99.2% purity (by area %), but also detects a small, early-eluting peak not seen in the qNMR. This is likely a non-fluorinated, more polar impurity.
-
GC-MS confirms the main peak as 4-fluoroanisole and identifies the minor fluorinated impurity from the qNMR as 2-fluoroanisole, a common isomeric byproduct.
-
Elemental Analysis results for %C and %H are within ±0.4% of the theoretical values for C₇H₇FO, confirming the bulk composition.
References
-
Malz, F., & Jancke, H. (2005). Validation of quantitative NMR. Journal of Pharmaceutical and Biomedical Analysis, 38(5), 813-823. Available at: [Link]
-
Miyake, Y., et al. (2019). Novel non-targeted analysis of perfluorinated compounds using fluorine-specific detection regardless of their ionisability (HPLC-ICPMS/MS-ESI-MS). Analytica Chimica Acta, 1051, 64-72. Available at: [Link]
-
McCord, J. P., et al. (2023). Identifying Unknown Fluorine-Containing Compounds in Environmental Samples Using 19F NMR and Spectral Database Matching. Environmental Science & Technology, 57(23), 8534–8543. Available at: [Link]
-
Kawthar, A. S., et al. (2019). 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids. Analytical Methods, 11(3), 264-273. Available at: [Link]
-
Shaaban, H., et al. (2020). Essential Oil Quality and Purity Evaluation via FT-IR Spectroscopy and Pattern Recognition Techniques. Molecules, 25(20), 4805. Available at: [Link]
-
Lee, S., et al. (2024). 19F NMR-Based Chiral Analysis of Organoboron Compounds via Chiral Recognition of Fluorine-Labeled Boronates with Cobalt Complexes. JACS Au, 4(1), 147-154. Available at: [Link]
-
Gokcen, A., et al. (2021). Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes. RSC Advances, 11(15), 8881-8891. Available at: [Link]
-
Gokcen, A., et al. (2021). Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes. WUR eDepot. Available at: [Link]
-
Kaboré, W. A., et al. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science, 13(10), 2928-2938. Available at: [Link]
-
Alphalyse. (n.d.). Orthogonal method in pharmaceutical product analysis. Alphalyse. Available at: [Link]
-
Kim, J., et al. (2018). Application of NMR Screening Methods with 19F Detection to Fluorinated Compounds Bound to Proteins. Molecules, 23(11), 2963. Available at: [Link]
-
Chasse, J. (2024). GC–MS Targeted Analysis of PFAS Helps Expand Knowledge of Toxicokinetic Data. LCGC. Available at: [Link]
-
Nawas, M. I., & Dolan, J. W. (2002). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. Available at: [Link]
-
Li, Y., et al. (2024). Source Profile Analysis of Atmospheric Volatile Organic Compounds in Chongqing. Atmosphere, 15(1), 103. Available at: [Link]
-
Ellis, D. A. (1998). Organofluorine Compounds in the Environment - Analysis, Sources and Fate. Bibliothèque et Archives Canada. Available at: [Link]
-
Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Biotech Spain. Available at: [Link]
-
Washington, J. W., & Jenkins, T. M. (2025). Revealing Organofluorine Contamination in Effluents and Surface Waters with Complementary Analytical Approaches: Fluorine-19 Nuclear Magnetic Resonance Spectroscopy (19F-NMR) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Environmental Science & Technology. Available at: [Link]
-
ResearchGate. (2014). Is it possible to analyze F-compounds with GCMS?. ResearchGate. Available at: [Link]
-
Reid, G. L., et al. (n.d.). Use of Orthogonal Methods During Pharmaceutical Development: Case Studies. American Pharmaceutical Review. Available at: [Link]
-
Kim, H., et al. (2021). Quantitative NMR as a Versatile Tool for the Reference Material Preparation. Applied Sciences, 11(2), 798. Available at: [Link]
-
National Institutes of Health. (n.d.). The Use of Gas Chromatography – High Resolution Mass Spectrometry for Suspect Screening and Non-targeted Analysis of Per- and Polyfluoroalkyl Substances. NIH. Available at: [Link]
-
ResearchGate. (n.d.). Application of 19F quantitative NMR to pharmaceutical analysis. ResearchGate. Available at: [Link]
-
Naegele, E. (n.d.). Orthogonal Separation of Pharmaceutical Impurities by the Agilent 1260 Infinity II SFC/UHPLC Hybrid System. Agilent Technologies. Available at: [Link]
-
Montrose Environmental Group. (2024). A Proxy Test for “Total” PFAS – Organofluorine Analysis. Montrose Environmental Group. Available at: [Link]
-
ACS Publications. (n.d.). Quantitative Determination of Fluorinated Hydrocarbons by Gas Chromatography. Analytical Chemistry. Available at: [Link]
-
Li, Y., & He, Y. (2016). Analytical advances in pharmaceutical impurity profiling. Journal of Pharmaceutical and Biomedical Analysis, 127, 117-129. Available at: [Link]
-
Chemistry For Everyone. (2025). What Is Quantitative NMR (qNMR)?. YouTube. Available at: [Link]
-
Zweigle, J., et al. (2024). Perfluoroalkyl acid precursor or weakly fluorinated organic compound? A proof of concept for oxidative fractionation of PFAS and organofluorines. Analytical and Bioanalytical Chemistry, 416(28), 7545-7555. Available at: [Link]
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Wikipedia. (n.d.). Organofluorine chemistry. Wikipedia. Available at: [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
